2-(4-Biphenylyl)-6-phenylbenzoxazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-phenyl-2-(4-phenylphenyl)-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17NO/c1-3-7-18(8-4-1)20-11-13-21(14-12-20)25-26-23-16-15-22(17-24(23)27-25)19-9-5-2-6-10-19/h1-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISWLZYHZLVSMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=C(O3)C=C(C=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066155 | |
| Record name | Benzoxazole, 2-[1,1'-biphenyl]-4-yl-6-phenyl- | |
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Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to light yellow crystals. | |
| Record name | 2-(4-Biphenyl)-6-phenylbenzoxazole | |
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CAS No. |
17064-47-0 | |
| Record name | 2-(4′-Biphenylyl)-6-phenylbenzoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17064-47-0 | |
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| Record name | Benzoxazole, 2-(1,1'-biphenyl)-4-yl-6-phenyl- | |
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| Record name | Benzoxazole, 2-[1,1'-biphenyl]-4-yl-6-phenyl- | |
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| Record name | Benzoxazole, 2-[1,1'-biphenyl]-4-yl-6-phenyl- | |
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| Record name | 2-(4-biphenylyl)-6-phenyl-1,3-benzoxazole | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.372 | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(4-Biphenylyl)-6-phenylbenzoxazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a reliable synthesis protocol for 2-(4-biphenylyl)-6-phenylbenzoxazole, a heterocyclic compound with significant research interest. The synthesis is primarily based on the established methodology of condensing a substituted o-aminophenol with a carboxylic acid, followed by cyclodehydration to form the benzoxazole ring.
I. Overview of the Synthetic Pathway
The synthesis of this compound is a two-step process. The first step involves the preparation of the key precursors: 2-amino-5-phenylphenol and 4-biphenylcarbonyl chloride. The second step is the condensation of these precursors, followed by an intramolecular cyclization to yield the final product.
Caption: Overall synthetic workflow for this compound.
II. Experimental Protocols
A. Synthesis of Precursors
1. Synthesis of 2-amino-5-phenylphenol
The synthesis of 2-amino-5-phenylphenol can be achieved through the reduction of 2-amino-5-nitrophenol.
-
Reaction Scheme:
Caption: Synthesis of 2-amino-5-phenylphenol.
-
Protocol:
-
In a suitable reaction vessel, dissolve 2-amino-5-nitrophenol in a solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) or use a suitable hydrogen source like ammonium formate.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude 2-amino-5-phenylphenol, which can be purified by recrystallization.
-
2. Synthesis of 4-Biphenylcarbonyl Chloride
4-Biphenylcarbonyl chloride is prepared from commercially available 4-biphenylcarboxylic acid.
-
Reaction Scheme:
Caption: Synthesis of 4-biphenylcarbonyl chloride.
-
Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-biphenylcarboxylic acid.
-
Add an excess of thionyl chloride (SOCl₂) or oxalyl chloride. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Heat the mixture to reflux and stir for 2-4 hours, or until the evolution of gas ceases.
-
Remove the excess thionyl chloride or oxalyl chloride by distillation under reduced pressure.
-
The resulting crude 4-biphenylcarbonyl chloride is often used in the next step without further purification.
-
B. Synthesis of this compound
The final product is synthesized by the condensation of 2-amino-5-phenylphenol and 4-biphenylcarbonyl chloride, followed by thermal cyclization.
-
Reaction Scheme:
An In-depth Technical Guide to Poly(p-phenylene benzobisoxazole) (PBBO)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(p-phenylene benzobisoxazole), commonly known as PBBO or PBO, is a high-performance rigid-rod isotropic crystal polymer. It is a member of the benzazole polymer family, characterized by a heterocyclic benzobisoxazole group in its main chain structure. This unique molecular arrangement, featuring conjugated benzobisoxazole and phenyl rings, results in extended π-electron delocalization and significant molecular rigidity.[1] First developed in the 1980s, PBO is renowned for its exceptional mechanical and thermal properties, making it one of the strongest man-made fibers available.[2] Commercially, it is produced by Toyobo™ under the trade name Zylon®.[2] This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of PBBO, tailored for a technical audience.
Chemical Structure
The remarkable properties of PBBO are a direct result of its rigid, rod-like molecular structure. The repeating unit consists of a p-phenylene ring linked to two benzobisoxazole units. This structure leads to a highly ordered, crystalline morphology.
Caption: Chemical structure of the Poly(p-phenylene benzobisoxazole) repeating unit.
Physicochemical Properties
PBBO is available in two main grades: Standard Modulus (AS) and High Modulus (HM). The HM grade undergoes additional processing to achieve higher stiffness. The key properties are summarized in the tables below.
Mechanical Properties
PBBO fibers exhibit exceptional tensile strength and modulus, outperforming many other high-performance fibers.[2][3] However, they have relatively poor compressive strength.[2]
| Property | Standard Modulus (AS) | High Modulus (HM) | Unit |
| Tensile Strength | 5.8[4] | 5.8[4] | GPa |
| Tensile Modulus | 180[3][4] | 270[3][4] | GPa |
| Elongation at Break | 3.5[3][4][5] | 2.5[3][4][5] | % |
| Specific Gravity | 1.54[3][4][5] | 1.56[3][4][5] | - |
| Creep | Very Low[2] | Very Low[2] | - |
Thermal Properties
One of the most notable characteristics of PBBO is its outstanding thermal stability, with a high decomposition temperature and excellent flame resistance.[2]
| Property | Value | Unit |
| Decomposition Temperature | ~650[3] | °C |
| Limiting Oxygen Index (LOI) | 68[3] | % |
| Coefficient of Thermal Expansion (HM) | -6 | ppm/°C |
| Moisture Regain (AS) | 2.0[4][5] | % |
| Moisture Regain (HM) | 0.6[4][5] | % |
Chemical Resistance
PBBO offers good resistance to a range of chemicals, although its strength can be compromised by strong acids and alkalis, particularly at elevated temperatures.[2][5]
| Chemical Class | Resistance | Notes |
| Acids | Fair | Strength loss in HCl, HNO₃, and H₂SO₄.[5] |
| Alkalis | Fair | Attacked by strong alkalis at high temperatures or concentrations.[5] |
| Organic Solvents | Good | Generally resistant, but strength loss has been observed in NaOCl.[5] |
A significant drawback of PBBO is its poor resistance to ultraviolet (UV) radiation, which leads to a degradation of its mechanical properties upon exposure to sunlight.[2]
Synthesis of PBBO Fibers
The synthesis of PBBO is a multi-step process involving polycondensation followed by a spinning process to form fibers.
Experimental Protocol: Synthesis of PBBO
The following is a generalized experimental protocol for the synthesis of PBBO fibers:
-
Monomer Preparation: The primary monomers for PBBO synthesis are 4,6-diaminoresorcinol (DAR) and terephthalic acid (TPA).[6] These are typically used to form a salt complex.
-
Polycondensation:
-
The DAR-TPA salt is added to a reaction vessel containing poly(phosphoric acid) (PPA) which acts as both a solvent and a catalyst.[6]
-
The mixture is stirred under a nitrogen atmosphere.
-
The temperature is gradually increased in a stepwise manner. For example, the reaction may be held at 80°C for 2 hours, then raised to 120°C for 2 hours, 140°C for 6-10 hours, 170°C for 8 hours, and finally 190°C for 2 hours.
-
During this process, the polycondensation reaction occurs, and the PBBO polymer chains grow in length. At temperatures between 180-200°C, the polymer solution begins to form a liquid crystal state.[6]
-
-
Fiber Spinning:
-
The highly viscous PBBO/PPA solution (dope) is then subjected to a dry-jet wet-spinning process.[6]
-
The dope is extruded through a spinneret into an air gap and then into a coagulation bath (typically water). This process aligns the rigid polymer chains, leading to the high strength and modulus of the resulting fibers.
-
-
Purification and Drying:
-
The spun fibers are thoroughly washed with water to remove the PPA.
-
The purified fibers are then dried in a vacuum oven at an elevated temperature (e.g., 60°C).
-
-
Post-Treatment (for HM grade):
-
To produce the High Modulus (HM) grade, the as-spun (AS) fibers undergo a further heat treatment under tension. This process further improves the molecular orientation and crystallinity of the fibers.
-
Caption: Generalized experimental workflow for the synthesis of PBBO fibers.
Structure-Property Relationships
The exceptional properties of PBBO are intrinsically linked to its unique molecular structure. The rigid-rod nature of the polymer chains and the strong intermolecular interactions result in a highly ordered and crystalline fiber.
Caption: Logical relationship between PBBO's structure and its key properties.
Characterization Methods
A variety of analytical techniques are employed to characterize the structure and properties of PBBO fibers:
-
Fourier Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the polymer and confirm its chemical structure.
-
Raman Spectroscopy: To further investigate the molecular structure and orientation.
-
X-ray Diffraction (XRD): To determine the crystalline structure and degree of crystallinity of the fibers.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature.
-
Differential Scanning Calorimetry (DSC): To study the thermal transitions of the polymer.
-
Scanning Electron Microscopy (SEM): To examine the surface morphology of the fibers.
-
Tensile Testing: To measure the mechanical properties such as tensile strength, modulus, and elongation at break.
Applications
The unique combination of high strength, high modulus, and excellent thermal stability makes PBBO a material of choice for a wide range of demanding applications, including:
-
Aerospace and Defense: Used in ballistic protection (body armor), reinforcement for composites, and components for spacecraft.
-
Industrial: Protective apparel (e.g., for firefighters and industrial workers), high-temperature filtration, and reinforcement for rubber products.
-
Sports and Recreation: Used in high-performance sporting goods such as tennis rackets, bicycle frames, and sails.
Conclusion
Poly(p-phenylene benzobisoxazole) is a remarkable high-performance polymer with a unique combination of properties derived from its rigid-rod molecular structure. Its exceptional strength, modulus, and thermal stability have established it as a critical material in numerous advanced applications. However, its limitations, particularly its poor UV and compressive strength, must be carefully considered during material selection and application design. Ongoing research continues to explore ways to mitigate these weaknesses and further expand the utility of this exceptional polymer.
References
Spectroscopic Data Analysis of 2-(4-Biphenylyl)-6-phenylbenzoxazole (CAS Number: 17064-47-0)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused overview of the available spectroscopic data for the chemical compound 2-(4-biphenylyl)-6-phenylbenzoxazole, identified by CAS number 17064-47-0. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and scientific investigation by presenting key analytical data and methodologies.
Compound Identification
-
Synonyms: PBBO[2]
Spectroscopic Data
A comprehensive analysis of the spectroscopic data is crucial for the structural elucidation and characterization of this compound. The following sections present the available data for mass spectrometry, with a discussion on infrared and nuclear magnetic resonance spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry data provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.
Table 1: Mass Spectrometry Peak List for this compound
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |
| 347.0 | 100.0 (Molecular Ion) |
| 348.0 | 27.6 |
| 349.0 | 3.9 |
| 319.0 | 1.7 |
| 173.5 | 8.8 |
| 168.0 | 1.0 |
| 166.0 | 1.0 |
| 153.0 | 1.2 |
| 152.0 | 2.6 |
| 151.0 | 1.1 |
| 141.0 | 1.0 |
| 140.0 | 7.7 |
| 139.0 | 16.4 |
| 114.0 | 1.0 |
| 18.0 | 8.6 |
| 17.0 | 1.5 |
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of a molecule by observing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR data are essential for the complete structural assignment of this compound. However, specific chemical shifts (δ) and coupling constants (J) are not publicly accessible at the time of this report. The ¹H NMR spectrum would be expected to show a complex pattern of signals in the aromatic region, corresponding to the various protons on the phenyl and biphenyl rings. The ¹³C NMR spectrum would similarly display a number of signals corresponding to the unique carbon atoms in the molecule.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of a solid organic compound such as this compound. These methodologies are intended to provide a foundational understanding for researchers to develop more specific protocols based on the available instrumentation and sample characteristics.
Mass Spectrometry Protocol
-
Sample Preparation: A small amount of the solid sample is dissolved in a suitable volatile organic solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.
-
Ionization: Electron Ionization (EI) is a common technique for the analysis of small organic molecules. The sample solution is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.
Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)
-
Sample Preparation: Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: The powder mixture is then transferred to a pellet press and compressed under high pressure to form a thin, transparent or translucent pellet.
-
Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty sample compartment is recorded first. Then, the sample spectrum is recorded over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting interferogram is Fourier-transformed to produce the final IR spectrum. The positions and intensities of the absorption bands are then analyzed to identify the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
-
Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.
-
Spectral Acquisition: For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) signal is recorded. For ¹³C NMR, similar principles apply, often with proton decoupling to simplify the spectrum.
-
Data Processing: The FID is Fourier-transformed to obtain the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal (0 ppm). The chemical shifts, integration (for ¹H), and coupling constants are then analyzed to determine the molecular structure.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.
References
2-(4-Biphenylyl)-6-phenylbenzoxazole molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(4-Biphenylyl)-6-phenylbenzoxazole, also known as PBBO. It includes detailed information on its molecular characteristics, a representative synthesis protocol, and a methodology for its application as a fluorescent probe in cellular imaging.
Core Molecular and Physical Data
This compound is a highly fluorescent organic compound with significant applications in materials science and biotechnology. Its rigid, planar structure contributes to its strong fluorescence and high thermal stability.[1]
The key quantitative data for this compound are summarized below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₂₅H₁₇NO | [2][3][4][5] |
| Molecular Weight | 347.41 g/mol | [2][3][4][5] |
| CAS Number | 17064-47-0 | [2][3][5] |
| EC Number | 241-125-2 | [4][5] |
| Physical Form | White to light yellow solid/crystals | [4] |
| Melting Point | 198-199 °C | |
| Purity (TLC) | ≥98.0% |
Experimental Protocols
Representative Synthesis Protocol
The synthesis of 2-arylbenzoxazoles, such as PBBO, is commonly achieved via the condensation and subsequent cyclization of a substituted 2-aminophenol with an aromatic carboxylic acid or its derivative.[6] The following is a representative protocol for the synthesis of this compound from 2-amino-5-phenylphenol and 4-biphenylcarboxylic acid.
Reactants:
-
2-amino-5-phenylphenol
-
4-biphenylcarboxylic acid
-
Polyphosphoric acid (PPA) or a similar condensing agent/solvent.
Procedure:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, combine equimolar amounts of 2-amino-5-phenylphenol and 4-biphenylcarboxylic acid.
-
Reaction: Add polyphosphoric acid (PPA) to the flask in sufficient quantity to act as both a solvent and a dehydrating condensation agent.
-
Heating: Heat the reaction mixture under a nitrogen atmosphere to approximately 200-220 °C. Maintain this temperature with stirring for 4-6 hours to ensure the completion of the condensation and cyclodehydration reaction.
-
Quenching: After the reaction is complete, allow the mixture to cool to around 100 °C. Carefully and slowly pour the hot mixture into a large beaker of vigorously stirred ice water. This will precipitate the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with water until the filtrate is neutral. Subsequently, wash with a small amount of cold methanol to remove residual impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a toluene/ethanol mixture to yield the final product as a crystalline solid.
-
Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as Thin-Layer Chromatography (TLC), melting point determination, and spectroscopic analysis (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry).
Caption: Workflow for the synthesis of this compound.
Protocol for Use as a Fluorescent Probe
Due to its hydrophobic nature and strong fluorescence, PBBO is suitable for imaging lipid-rich structures within cells, such as lipid droplets. The following protocol outlines its use in fluorescence microscopy.
Materials:
-
PBBO stock solution (e.g., 1 mM in DMSO).
-
Cultured cells on coverslips or in imaging dishes.
-
Phosphate-buffered saline (PBS).
-
Cell culture medium (phenol red-free for imaging).
-
Formaldehyde solution (e.g., 4% in PBS for fixation, optional).
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV excitation filter).
Procedure:
-
Cell Preparation: Grow cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dish).
-
Probe Preparation: Prepare a working solution of PBBO by diluting the stock solution in a phenol red-free cell culture medium or PBS to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Cell Staining: Remove the existing culture medium from the cells and wash them once with PBS. Add the PBBO working solution to the cells and incubate for 15-30 minutes at 37 °C, protected from light.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with PBS to remove excess probe and reduce background fluorescence.
-
Imaging: Add fresh phenol red-free medium or PBS to the cells. Image the stained cells using a fluorescence microscope. PBBO is typically excited by UV or near-UV light (~350 nm) and emits in the blue region of the spectrum (~390-425 nm).[7]
-
(Optional) Fixation: If fixation is required, cells can be fixed with 4% formaldehyde in PBS for 10-15 minutes at room temperature after the staining and washing steps.
-
Data Analysis: Acquire images and analyze the fluorescence intensity and localization to study the distribution and morphology of the stained cellular structures.
Caption: Experimental workflow for cellular imaging using PBBO as a fluorescent probe.
Applications in Research
This compound is a versatile compound primarily utilized for its unique optical properties.[1]
-
Organic Light Emitting Diodes (OLEDs): Its high thermal stability and strong fluorescence make it a valuable material in OLED technology, where it can serve as an efficient light-emitting layer, enhancing color purity and device performance.[1]
-
Fluorescent Probes: In biological research, it is employed as a fluorescent probe for imaging. Its hydrophobic nature allows it to readily stain lipid-rich environments, such as cellular membranes and lipid droplets, enabling the study of cellular processes with high sensitivity.[1]
-
Liquid Scintillation: PBBO is also well-suited for use as a scintillator reagent, where it converts the energy from ionizing radiation into detectable light pulses.[7]
References
- 1. Boronate-Based Fluorescent Probes: Imaging Hydrogen Peroxide in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoxazole synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound BioReagent, scintillation, = 98.0 TLC 17064-47-0 [sigmaaldrich.com]
An In-Depth Technical Guide on the Photophysical Properties of 2-(4-Biphenylyl)-6-phenylbenzoxazole
A Resource for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of the photophysical properties of 2-(4-Biphenylyl)-6-phenylbenzoxazole (PBBO), a fluorescent compound with significant potential in materials science and biomedical research. This document details its synthesis, absorption and emission characteristics, and provides established protocols for their measurement. The quantitative photophysical data are presented in a clear tabular format to facilitate comparison and application. Furthermore, key experimental and logical workflows are illustrated with diagrams to enhance understanding.
Introduction
This compound (PBBO) is a noteworthy organic fluorophore characterized by its robust chemical and thermal stability, and strong fluorescence. Its molecular architecture, featuring a biphenyl group at the 2-position and a phenyl group at the 6-position of a benzoxazole core, imparts a rigid and planar structure that dictates its distinct photophysical behavior. These attributes make PBBO a compelling candidate for applications such as an emitter in organic light-emitting diodes (OLEDs) and as a fluorescent probe for biological investigations. This guide aims to be a thorough resource for professionals in research and drug development by consolidating the available data on the synthesis and photophysical characteristics of PBBO.
Synthesis of this compound
The synthesis of 2,6-disubstituted benzoxazoles like PBBO can be achieved through the condensation of an appropriately substituted 2-aminophenol with an aromatic aldehyde or carboxylic acid derivative. A general and efficient method for the synthesis of 2-arylbenzoxazoles involves the reaction of a 2-aminophenol with an aromatic aldehyde in the presence of a suitable catalyst. For the specific synthesis of PBBO, the key precursors would be 3-amino-[1,1'-biphenyl]-4-ol and 4-biphenylcarboxaldehyde.
A plausible synthetic route is outlined below:
Photophysical Properties
The photophysical properties of PBBO are characterized by its absorption of ultraviolet light and subsequent emission of visible light. These properties are influenced by the solvent environment due to solvatochromic effects.
Absorption and Emission Spectra
In an ethanol solution, this compound exhibits an absorption spectrum with a maximum in the UV region. Upon excitation, it displays a prominent fluorescence emission band with a peak maximum at approximately 398 nm. In the solid microcrystalline state, the emission spectrum is broadened. The aggregation of PBBO molecules in constrained environments, such as Langmuir-Blodgett films, can lead to the formation of J-type aggregates and excimeric emission, which are characterized by red-shifted absorption and broad, structureless emission bands, respectively.
Quantitative Photophysical Data
| Solvent | λabs (nm) | λem (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Quantum Yield (ΦF) | Lifetime (τF) (ns) |
| Ethanol | - | ~398 | Data not available | Data not available | Data not available |
| Microcrystal | - | Broad emission | - | - | - |
Note: The available data is limited. Further experimental work is required to fully characterize the photophysical properties of PBBO in various solvents.
Experimental Protocols
The following sections detail the standard experimental procedures for the characterization of the photophysical properties of fluorescent compounds like PBBO.
Synthesis of 2-Arylbenzoxazoles (General Protocol)
This protocol describes a general method for the synthesis of 2-arylbenzoxazoles from a 2-aminophenol and an aromatic aldehyde.
UV-Vis Absorption and Fluorescence Spectroscopy
The absorption and emission spectra of PBBO are recorded using a spectrophotometer and a spectrofluorometer, respectively.
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is typically determined relative to a standard of known quantum yield.
Measurement of Excited-State Lifetime
The excited-state lifetime (τF) is the average time a molecule spends in the excited state before returning to the ground state. It is commonly measured using Time-Correlated Single Photon Counting (TCSPC).
Conclusion
This compound is a fluorescent molecule with promising photophysical properties for various advanced applications. This technical guide has summarized the available information on its synthesis and photophysical characteristics, and provided standardized protocols for its characterization. While some fundamental data, particularly in a range of solvents, remains to be fully elucidated, the information presented here provides a solid foundation for researchers and professionals working with this compound. Further investigation into its photophysical behavior in diverse environments will undoubtedly expand its utility in materials science and as a fluorescent probe in the life sciences.
Unveiling the Luminescent Core: A Technical Guide to the Quantum Yield of 2-(4-Biphenylyl)-6-phenylbenzoxazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the core photophysical properties of 2-(4-Biphenylyl)-6-phenylbenzoxazole (PBBO), with a primary focus on its fluorescence quantum yield. PBBO, a member of the phenylbenzoxazole family, is a well-regarded organic scintillator and a component in organic light-emitting diodes (OLEDs), underscoring its significant luminescent characteristics. Understanding its quantum yield is paramount for optimizing its performance in these and other potential applications, including as a fluorescent probe in biological imaging and drug development.
Core Concepts in Photoluminescence
The fluorescence quantum yield (Φ) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule. A higher quantum yield signifies a more efficient conversion of absorbed light into emitted light, resulting in brighter fluorescence. This property is intrinsically linked to the molecular structure and the surrounding environment of the fluorophore.
Quantitative Data on Phenylbenzoxazole Derivatives
| Compound | Photoluminescence Quantum Yield (Φ) | Solvent/Medium | Reference |
| 2-Phenylbenzoxazole (PBO) | 0.26 | Not Specified | [1] |
| This compound (PBBO) | Data not available in surveyed literature | - | - |
Experimental Protocols for Quantum Yield Determination
The determination of fluorescence quantum yield is a critical experimental procedure in photophysics. Two primary methods are employed: the relative method and the absolute method.
Relative Quantum Yield Measurement
This is the more common method and involves comparing the fluorescence intensity of the sample of interest to a well-characterized standard with a known quantum yield.
Materials and Equipment:
-
Spectrofluorometer with a monochromatic excitation source and an emission detector.
-
UV-Vis spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate, rhodamine 6G). The standard should have absorption and emission spectra that overlap with the sample.
-
High-purity solvents.
Procedure:
-
Standard and Sample Preparation: Prepare a series of dilute solutions of both the standard and the test compound (PBBO) in the same solvent. The concentrations should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings for both the standard and the sample.
-
Data Analysis: The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
Absolute Quantum Yield Measurement
This method directly measures the quantum yield without the need for a reference standard by using an integrating sphere to collect all the emitted light from the sample.
Materials and Equipment:
-
Spectrofluorometer equipped with an integrating sphere.
-
Light source with a known spectral distribution.
-
Calibrated detector.
Procedure:
-
Measurement of Scattered Light: A spectrum of the excitation light scattered by a blank sample (solvent only) is recorded.
-
Measurement of Sample Emission: The sample is placed in the integrating sphere and excited at the desired wavelength. The instrument measures both the scattered excitation light and the emitted fluorescence.
-
Data Analysis: The quantum yield is calculated by taking the ratio of the integrated intensity of the emitted fluorescence to the integrated intensity of the absorbed light (the difference between the scattered light from the blank and the scattered light from the sample).
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the relative quantum yield determination method.
References
Absorption and Emission Spectra of 2-(4-biphenylyl)-6-phenylbenzoxazole (PBBO): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-biphenylyl)-6-phenylbenzoxazole, commonly known as PBBO, is a fluorescent organic compound widely utilized for its distinctive photophysical properties. As a member of the benzoxazole family, PBBO's rigid, conjugated structure gives rise to strong absorption in the ultraviolet region and intense fluorescence emission. These characteristics make it a valuable material in various scientific and technological applications, including as a scintillator for detecting ionizing radiation, a fluorescent probe in biological imaging, and an emissive component in organic light-emitting diodes (OLEDs).[1]
This technical guide provides an in-depth overview of the absorption and emission spectra of PBBO. It includes a summary of its key photophysical parameters, detailed experimental protocols for spectral measurements, and logical diagrams to illustrate the processes involved. This document is intended to serve as a comprehensive resource for researchers and professionals working with or considering the use of PBBO.
Chemical Structure and Properties
The chemical structure of PBBO is characterized by a central benzoxazole core with a biphenyl group at the 2-position and a phenyl group at the 6-position.
Molecular Formula: C₂₅H₁₇NO[2] Molecular Weight: 347.41 g/mol [2] Appearance: White to light beige powder[1] Melting Point: 198 - 202 °C[1]
Spectroscopic Data
The photophysical properties of PBBO are highly dependent on its molecular environment, particularly the polarity of the solvent. The following sections and tables summarize the available data on its absorption and emission spectra.
Absorption and Emission Spectra in Ethanol
The absorption and emission spectra of PBBO in ethanol are presented below. The absorption spectrum is characterized by a strong band in the UV region, while the emission spectrum shows a well-defined vibronic structure.
The following data is based on spectra from Hussain et al., 2005.[3]
Quantitative Spectroscopic Data
Table 1: Summary of Absorption and Emission Maxima of PBBO in Various Solvents
| Solvent System | Absorption Maxima (λ_abs) (nm) | Emission Maxima (λ_em) (nm) | Reference |
| Ethanol | ~340 | ~398, ~419 | [3] |
| Acetonitrile:Methanol | Not Available | 390 | Sigma-Aldrich |
| Water | Not Available | 425 | Sigma-Aldrich |
Experimental Protocols
The following protocols are based on methodologies described in the literature for the characterization of PBBO and similar fluorescent compounds.[3]
Preparation of PBBO Solution
-
Material Purification: High-purity PBBO is essential for accurate spectroscopic measurements. Commercially available PBBO (e.g., from Sigma-Aldrich, ≥98.0% purity) can be further purified by vacuum sublimation followed by repeated recrystallization.[3]
-
Solvent Selection: Use spectral grade solvents (e.g., ethanol, 99.5% purity) to minimize interference from impurities.
-
Solution Preparation: Prepare a stock solution of PBBO in the desired solvent. From the stock solution, prepare a dilute solution with a concentration that results in an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
Measurement of Absorption Spectrum
-
Instrumentation: A dual-beam UV-Vis spectrophotometer (e.g., Perkin Elmer Lambda 25) is suitable for these measurements.[3]
-
Procedure: a. Fill a quartz cuvette with the pure solvent to record a baseline. b. Rinse and fill the cuvette with the PBBO solution. c. Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm). d. The instrument will automatically subtract the baseline from the sample spectrum.
Measurement of Emission Spectrum
-
Instrumentation: A spectrofluorometer (e.g., Perkin Elmer LS 55) is used for fluorescence measurements.[3]
-
Procedure: a. Fill a four-sided polished quartz cuvette with the PBBO solution. b. Place the cuvette in the sample holder of the spectrofluorometer. c. Set the excitation wavelength to the absorption maximum of PBBO (e.g., ~340 nm in ethanol). d. Scan the emission monochromator over a wavelength range that covers the expected emission (e.g., 350-600 nm) to record the fluorescence spectrum.
Diagrams and Workflows
The following diagrams, created using the DOT language, illustrate the key processes and logical relationships in the spectroscopic analysis of PBBO.
Caption: Workflow for the spectroscopic analysis of PBBO.
Caption: Simplified Jablonski diagram for PBBO photophysics.
Conclusion
This compound (PBBO) is a robust fluorophore with significant potential in various research and industrial applications. Its strong UV absorption and intense blue fluorescence are central to its utility. This guide has summarized the key spectroscopic characteristics of PBBO and provided standardized protocols for their measurement. While specific quantitative data for molar absorptivity and quantum yield remain to be definitively established in the literature, the provided spectral data and methodologies offer a solid foundation for researchers utilizing this compound. Further characterization of PBBO's photophysical parameters in a wider range of environments would be a valuable contribution to the field.
References
- 1. researchgate.net [researchgate.net]
- 2. Handbook of florescence spectra of Aromatic Molecules - 2nd Edition | Elsevier Shop [shop.elsevier.com]
- 3. Handbook of fluorescence spectra of aromatic molecules | Item Details | Research Catalog | NYPL [web.nypl.org]
- 4. api.pageplace.de [api.pageplace.de]
- 5. researchgate.net [researchgate.net]
2-(4-Biphenylyl)-6-phenylbenzoxazole material safety data sheet
An In-depth Technical Guide to the Material Safety Data Sheet for 2-(4-Biphenylyl)-6-phenylbenzoxazole
This technical guide provides a comprehensive overview of the material safety data for this compound, also known as PBBO. The information is intended for researchers, scientists, and professionals in drug development and materials science who may handle or utilize this compound.
Chemical Identification
This compound is a fluorescent compound with applications in scintillation counting, organic light-emitting diodes (OLEDs), and as a fluorescent probe.[1]
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | PBBO, 2-(4'-Biphenyl)-6-phenylbenzoxazole, 2-[1,1'-Biphenyl]-4-yl-6-phenylbenzoxazole[2][3][4] |
| CAS Number | 17064-47-0[2][4][5] |
| Molecular Formula | C25H17NO[2][4] |
| Molecular Weight | 347.41 g/mol [3][4][5] |
| EC Number | 241-125-2[3][5] |
Physical and Chemical Properties
The compound is a solid at room temperature and has low water solubility.
| Property | Value |
| Appearance | White to light yellow crystals[2][6][7] |
| Melting Point | 198-199 °C[3][5] |
| Solubility | Insoluble in water |
| Density | 1.1510 (rough estimate)[3] |
| Flash Point | Not applicable[5] |
Hazard Identification and Safety
Warning: This substance is considered harmful if swallowed, inhaled, or absorbed through the skin, and it causes irritation.[2] There is insufficient data to assign complete numerical SAF-T-DATA ratings.[2]
| Hazard | Description |
| Acute Oral Toxicity | Harmful if swallowed[8] |
| Skin Contact | Causes irritation, harmful if absorbed through skin[2] |
| Eye Contact | Causes irritation[2] |
| Inhalation | Harmful if inhaled[2] |
Logical Flow for Hazard Response
Caption: Logical workflow for responding to an exposure event.
Handling, Storage, and Personal Protection
Proper handling and storage procedures are crucial to minimize risk.
| Aspect | Recommendation |
| Handling | Avoid contact with eyes, skin, and clothing. Wash thoroughly after handling.[2] Handle in accordance with good industrial hygiene and safety practices.[9] |
| Storage | Keep container tightly closed.[2] Suitable for any general chemical storage area.[2] Store in a well-ventilated place.[9] |
| Incompatible Materials | Strong oxidizing agents.[3] |
| Personal Protective Equipment (PPE) | Safety goggles, gloves, and impervious clothing.[2] A type N95 (US) dust mask is also recommended.[5][10] |
Fire-Fighting and First Aid Measures
| Measure | Protocol |
| Extinguishing Media | Use water spray, carbon dioxide, dry chemical, or ordinary foam.[2] |
| Fire-Fighting Procedures | Firefighters should wear proper protective equipment and a self-contained breathing apparatus with a full facepiece operated in positive pressure mode.[2] |
| First Aid: Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a physician.[2] |
| First Aid: Ingestion | If conscious, immediately induce vomiting. Call a physician.[2] |
| First Aid: Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[9] |
| First Aid: Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[9] |
Experimental Protocols and Applications
While specific, detailed experimental protocols for drug development are not publicly available, the primary applications of this compound are in materials science. It is noted for its use as a scintillator reagent and in the study of Langmuir-Blodgett films.[10][11]
General Experimental Workflow: Fluorescence Spectroscopy
The following diagram outlines a general workflow for studying the fluorescent properties of this compound in a laboratory setting.
Caption: General workflow for fluorescence spectroscopy of PBBO.
Toxicological and Ecological Information
There is limited documented information on the toxicological effects of overexposure.[2] The toxicological properties have not been fully investigated.[9] It is advised not to empty this chemical into drains.[9] Due to its low water solubility, it is not likely to be mobile in the environment.[9]
Stability and Reactivity
The compound is stable under normal conditions.[3][9] It is incompatible with strong oxidizing agents.[3] Hazardous polymerization does not occur.[9]
References
- 1. chemimpex.com [chemimpex.com]
- 2. tagis.dep.wv.gov [tagis.dep.wv.gov]
- 3. echemi.com [echemi.com]
- 4. scbt.com [scbt.com]
- 5. This compound BioReagent, scintillation, = 98.0 TLC 17064-47-0 [sigmaaldrich.com]
- 6. This compound | 17064-47-0 [chemicalbook.com]
- 7. 2-(4-Biphenyl)-6-phenylbenzoxazole | C25H17NO | CID 86930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. This compound BioReagent, scintillation, = 98.0 TLC 17064-47-0 [sigmaaldrich.com]
- 11. sahussaintu.wordpress.com [sahussaintu.wordpress.com]
Methodological & Application
Application Notes and Protocols: PBBO as a Fluorescent Probe for DNA Detection
User Request Fulfillment Status: Unable to Proceed
Following a comprehensive search of available scientific literature and resources, we were unable to identify a fluorescent probe designated as "PBBO" for the application of DNA detection. The search yielded no specific data regarding its chemical structure, mechanism of action, quantitative performance metrics, or established experimental protocols in the context of nucleic acid sensing.
The acronym "PBO" was identified in unrelated scientific contexts, most notably as piperonyl butoxide, a synergist used in insecticides, and in one instance as a fluorescent probe for thiophenol detection. Additionally, a probe named "D-BBO" was found in the literature as a sensor for hydrogen peroxide. However, none of these findings pertain to the use of a "PBBO" probe for DNA detection.
Therefore, we are unable to generate the requested detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and signaling pathway diagrams. The core requirements of the user's request cannot be met without foundational information on the existence and characteristics of PBBO as a fluorescent probe for DNA.
We recommend that the user verify the name and acronym of the fluorescent probe. If "PBBO" is a novel or proprietary compound not yet described in publicly accessible literature, the necessary information for generating these documents would need to be provided from internal research and development data. Should a corrected name or relevant literature be provided, we would be pleased to revisit this request.
Application Notes and Protocols for Measuring PBBO Fluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
PBBO, or 2-(4-biphenylyl)-6-phenyl benzoxazole, is a fluorescent probe belonging to the benzoxazole family of dyes. Benzoxazole derivatives are recognized for their robust fluorescence properties and are increasingly utilized in various scientific and biomedical applications, including as fluorescent probes for cellular imaging and as materials in organic light-emitting diodes (OLEDs).[1][2] This document provides detailed application notes and experimental protocols for the measurement of PBBO fluorescence, catering to researchers, scientists, and professionals in drug development.
Physicochemical Properties of PBBO
| Property | Value | Reference |
| Chemical Name | 2-(4-biphenylyl)-6-phenyl benzoxazole | [1] |
| Synonyms | PBBO | [2] |
| CAS Number | 17064-47-0 | [2] |
| Molecular Formula | C₂₅H₁₇NO | [2] |
| Molecular Weight | 347.41 g/mol | [2] |
| Appearance | White to light beige powder | [2] |
| Melting Point | 198 - 202 °C | [2] |
Spectroscopic Properties of PBBO
The fluorescence of PBBO, like many benzoxazole derivatives, can be influenced by the solvent environment.[3][4] The following table summarizes the available spectroscopic data for PBBO.
| Solvent | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (Φf) | Fluorescence Lifetime (τ) |
| Ethanol | ~340 nm | ~398 nm, 419 nm | Not Reported | Not Reported |
| Acetonitrile | Not Reported | ~390 nm | Not Reported | Not Reported |
| Water | Not Reported | ~425 nm | Not Reported | Not Reported |
Experimental Protocols
General Protocol for Measuring PBBO Fluorescence Spectra
This protocol outlines the fundamental steps for acquiring the excitation and emission spectra of PBBO in a chosen solvent.
Materials:
-
PBBO powder
-
Spectroscopic grade solvent (e.g., ethanol, acetonitrile, DMSO)
-
Volumetric flasks and pipettes
-
Quartz cuvette
-
Spectrofluorometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of PBBO (e.g., 1 mM) in the chosen solvent. Due to the aromatic nature of PBBO, it may be necessary to use a small amount of a co-solvent like DMSO for initial dissolution before diluting with the final solvent.
-
Working Solution Preparation: Prepare a dilute working solution (e.g., 1-10 µM) from the stock solution in the same solvent. The absorbance of the working solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes.
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
-
Excitation Spectrum Measurement:
-
Set the emission wavelength to the expected maximum (e.g., 400 nm).
-
Scan a range of excitation wavelengths (e.g., 250-380 nm).
-
The peak of this spectrum will give the optimal excitation wavelength (λex).
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength to the determined λex.
-
Scan a range of emission wavelengths (e.g., 370-600 nm).
-
The peak of this spectrum will be the emission maximum (λem).
-
-
Data Analysis: Record the excitation and emission maxima.
Protocol for Determining Fluorescence Quantum Yield (Φf) of PBBO
The relative quantum yield of PBBO can be determined by comparing its fluorescence to a well-characterized standard with a known quantum yield in the same spectral region. Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common standard for the UV-visible region.
Materials:
-
PBBO solution (prepared as in Protocol 1)
-
Quantum yield standard solution (e.g., Quinine Sulfate in 0.1 M H₂SO₄)
-
Spectroscopic grade solvents
-
UV-Vis spectrophotometer
-
Spectrofluorometer
Procedure:
-
Prepare a Series of Dilutions: Prepare a series of five concentrations for both PBBO and the standard, ensuring the absorbance at the excitation wavelength is between 0.02 and 0.1.
-
Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Measure Fluorescence Emission:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, using the same excitation wavelength for both the sample and the standard.
-
Ensure identical instrument settings (e.g., slit widths) are used for all measurements.
-
-
Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both PBBO and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The quantum yield of PBBO (Φ_PBBO) is calculated using the following equation:
Φ_PBBO = Φ_std * (m_PBBO / m_std) * (n_PBBO² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
m_PBBO and m_std are the slopes of the lines from the plots of integrated fluorescence intensity vs. absorbance for PBBO and the standard, respectively.
-
n_PBBO and n_std are the refractive indices of the solvents used for PBBO and the standard, respectively. If the same solvent is used, this term becomes 1.
-
Protocol for Measuring Fluorescence Lifetime (τ) of PBBO
Fluorescence lifetime can be measured using Time-Correlated Single Photon Counting (TCSPC), a highly sensitive technique for measuring decay on the nanosecond timescale.[5]
Materials:
-
PBBO solution
-
TCSPC instrument with a pulsed light source (e.g., picosecond laser or LED)
-
Appropriate emission filters
Procedure:
-
Sample Preparation: Prepare a dilute solution of PBBO as described in Protocol 1.
-
Instrument Setup:
-
Select a pulsed light source with an excitation wavelength close to the absorbance maximum of PBBO.
-
Use an emission filter to isolate the fluorescence of PBBO.
-
Calibrate the instrument using a standard with a known, short lifetime (e.g., a scattering solution like ludox).
-
-
Data Acquisition:
-
Acquire the fluorescence decay profile of the PBBO solution. Collect photons until a sufficient number of counts are in the peak channel to ensure good statistics.
-
-
Data Analysis:
-
Fit the decay curve to an exponential decay model to determine the fluorescence lifetime (τ). The decay can be mono- or multi-exponential.
-
General Protocol for Live-Cell Imaging with Benzoxazole-Based Probes
While a specific protocol for PBBO in cellular imaging is not widely documented, this general protocol for benzoxazole-based fluorescent probes can be adapted.[6][7] Optimization of dye concentration, incubation time, and imaging conditions will be necessary for specific cell lines and applications.
Materials:
-
PBBO stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging substrate and allow them to adhere and grow to the desired confluency.
-
Dye Loading:
-
Prepare a working solution of PBBO in pre-warmed cell culture medium. The final concentration should be optimized, typically in the range of 1-10 µM. It is crucial to perform a concentration-dependent cytotoxicity assay to determine the optimal non-toxic concentration.
-
Remove the existing medium from the cells and replace it with the PBBO-containing medium.
-
Incubate the cells for a specific period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator.
-
-
Washing: Gently wash the cells two to three times with pre-warmed PBS or live-cell imaging solution to remove any unbound dye and reduce background fluorescence.
-
Imaging:
-
Mount the dish or coverslip on the fluorescence microscope.
-
Excite the cells using a light source appropriate for PBBO's excitation wavelength.
-
Capture images using an emission filter that matches PBBO's emission spectrum.
-
Minimize light exposure to reduce phototoxicity and photobleaching.
-
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison. An example is provided for the spectroscopic properties of PBBO. As more experimental data is generated, similar tables should be created for quantum yield and fluorescence lifetime under different experimental conditions (e.g., various solvents, pH levels, and in the presence of biomolecules).
Concluding Remarks
PBBO is a promising fluorescent probe with strong emission characteristics. The protocols provided herein offer a comprehensive guide for its characterization and application in fluorescence-based assays. Researchers are encouraged to adapt and optimize these protocols for their specific experimental needs and to contribute to the growing body of knowledge on this versatile fluorophore.
References
- 1. 2-Phenylbenzoxazole derivatives: a family of robust emitters of solid-state fluorescence - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Environmental effects on the fluorescence behaviour of carbazole derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Naphthoxazole and benzoxazole as fluorescent DNA probes â a systematic review [biori.periodikos.com.br]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Notes: 2-(4-Biphenylyl)-6-phenylbenzoxazole (BPBO) as an Electron Transport Layer in OLEDs
Introduction
2-(4-Biphenylyl)-6-phenylbenzoxazole, also known as PBBO, is a versatile organic compound recognized for its unique optical and electronic properties.[1] Its rigid, conjugated molecular structure, combined with high thermal stability, makes it a promising candidate for use in organic electronic devices.[1] Specifically, in Organic Light-Emitting Diodes (OLEDs), BPBO is investigated for its potential as an Electron Transport Layer (ETL). The primary role of an ETL is to facilitate the efficient injection and transport of electrons from the cathode to the emissive layer, while also blocking holes from passing through to the cathode, thereby promoting electron-hole recombination within the emissive zone.[2][3] The proper selection of an ETL material is critical for achieving high efficiency, low turn-on voltage, and long operational stability in OLED devices.
Physicochemical and Electronic Properties
A summary of the key properties of this compound (BPBO) is provided below. These characteristics are fundamental for its application in vacuum-deposited OLEDs.
| Property | Value | Reference(s) |
| Synonyms | PBBO | [4] |
| CAS Number | 17064-47-0 | [1][5] |
| Molecular Formula | C₂₅H₁₇NO | [1][5] |
| Molecular Weight | 347.41 g/mol | [1][5] |
| Appearance | White to light beige powder | [1] |
| Melting Point | 198 - 202 °C | [1] |
| Purity | ≥98.0% (TLC) | |
| HOMO Energy Level | Data not available in search results | |
| LUMO Energy Level | Data not available in search results | |
| Electron Mobility | Data not available in search results |
Note: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels are critical for determining the energy barriers for charge injection between layers in an OLED.[6][7][8] Electron mobility characterizes how quickly an electron moves through the material under an electric field and is a key performance indicator for an ETL.[9] These values for BPBO should be determined experimentally via techniques like cyclic voltammetry and time-of-flight measurements, respectively.
OLED Device Architecture and Function
In a typical multilayer OLED structure, the BPBO layer would be positioned between the emissive layer (EML) and the cathode. Its function is to receive electrons from the cathode (or an electron injection layer) and transport them to the EML for recombination with holes from the hole transport layer (HTL).
Caption: Figure 1: Diagram of a standard OLED multilayer structure.
Experimental Protocols
Protocol 1: Synthesis of this compound (BPBO)
This protocol describes a plausible synthetic route based on the common formation of benzoxazoles via condensation.
Principle: The synthesis involves the condensation reaction between 2-amino-4-phenylphenol and 4-biphenylcarboxaldehyde, followed by oxidative cyclization to form the benzoxazole ring.
Materials:
-
2-amino-4-phenylphenol
-
4-biphenylcarboxaldehyde
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
-
Methanol (for recrystallization)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, Dean-Stark trap)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, a condenser, and a Dean-Stark trap, add 2-amino-4-phenylphenol (1 equivalent), 4-biphenylcarboxaldehyde (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).
-
Solvent Addition: Add 150 mL of toluene to the flask.
-
Reflux: Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 8-12 hours).
-
Cooling and Isolation: Once the reaction is complete, cool the mixture to room temperature. A solid precipitate should form.
-
Filtration: Collect the crude product by vacuum filtration and wash it with cold toluene to remove unreacted aldehyde.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent like methanol or ethanol to yield the final product as a white or light-beige powder.
-
Characterization: Confirm the identity and purity of the synthesized BPBO using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.
Protocol 2: Fabrication of a Multilayer OLED with a BPBO ETL
This protocol details the fabrication of a small-molecule OLED device using thermal evaporation in a high-vacuum environment.
Materials & Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Organic materials:
-
Hole Injection Layer (HIL): e.g., HAT-CN
-
Hole Transport Layer (HTL): e.g., NPB (N,N′-Di(1-naphthyl)-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine)
-
Emissive Layer (EML): e.g., Alq₃ (Tris(8-hydroxyquinolinato)aluminium)
-
Electron Transport Layer (ETL): BPBO
-
Electron Injection Layer (EIL): e.g., LiF (Lithium Fluoride)
-
-
Cathode Material: Aluminum (Al)
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Substrate cleaning supplies (Deionized water, isopropanol, acetone, ultrasonic bath, UV-Ozone cleaner)
-
Glovebox with an inert atmosphere (N₂)
-
Shadow masks for patterning organic layers and cathode
Caption: Figure 2: Step-by-step workflow for fabricating an OLED device.
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the pre-patterned ITO substrates in cleaning detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates using a nitrogen gun.
-
Treat the substrates with UV-Ozone for 10-15 minutes immediately before loading into the deposition system to enhance the work function of the ITO anode.[10]
-
-
Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.
-
Once the pressure is below 10⁻⁶ Torr, sequentially deposit the organic and inorganic layers. The thickness of each layer should be monitored using a quartz crystal microbalance.
-
Hole Injection Layer (HIL): Deposit ~10 nm of HAT-CN.
-
Hole Transport Layer (HTL): Deposit ~40 nm of NPB.
-
Emissive Layer (EML): Deposit ~30 nm of Alq₃.
-
Electron Transport Layer (ETL): Deposit ~20 nm of BPBO . Note: The optimal thickness for the ETL should be determined experimentally by fabricating a series of devices with varying BPBO thicknesses (e.g., 10 nm to 50 nm) and comparing their performance.[11][12]
-
Electron Injection Layer (EIL): Deposit ~1 nm of LiF.
-
Cathode: Deposit ~100 nm of Aluminum (Al) through a shadow mask to define the active device area.
-
-
Encapsulation:
-
After deposition, transfer the completed device to an inert atmosphere glovebox without exposure to air or moisture.[13]
-
Encapsulate the device using a UV-curable epoxy and a cover glass to protect the sensitive organic layers.
-
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
-
Calculate the device performance metrics, including turn-on voltage, luminous efficiency (cd/A), power efficiency (lm/W), and External Quantum Efficiency (EQE).
-
Measure the electroluminescence spectrum using a spectrometer.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. displayman.com [displayman.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 17064-47-0 [chemicalbook.com]
- 6. ossila.com [ossila.com]
- 7. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Electron mobility - Wikipedia [en.wikipedia.org]
- 10. ossila.com [ossila.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mbraun.com [mbraun.com]
Application of Benzoxazole Derivatives in Chemosensors: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Benzoxazole derivatives have emerged as a versatile and highly effective class of compounds in the development of chemosensors. Their rigid structure, coupled with their unique photophysical properties, makes them ideal candidates for the selective detection of a wide range of analytes, including metal ions, anions, and biological macromolecules. This document provides detailed application notes and protocols for the use of benzoxazole-based chemosensors, summarizing quantitative data and outlining experimental methodologies for their synthesis and application.
I. Overview of Benzoxazole-Based Chemosensors
Benzoxazole-containing ligands are widely utilized in medicinal chemistry, catalysis, and fluorescence chemosensing.[1] Their utility in chemosensors primarily stems from their ability to act as fluorophores whose emission properties are modulated by interactions with specific analytes. The sensing mechanisms often involve processes such as Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Intramolecular Charge Transfer (ICT). These mechanisms can lead to a "turn-on" or "turn-off" fluorescent response, or a ratiometric shift in the emission wavelength upon binding to the target analyte.[2][3][4]
II. Quantitative Data Summary
The performance of various benzoxazole-based chemosensors for the detection of different analytes is summarized in the table below. This allows for a direct comparison of their key analytical parameters.
| Sensor Name/Reference | Target Ion | Response Type | Limit of Detection (LOD) | Binding Stoichiometry (Sensor:Ion) | Solvent System |
| Macrocycle L [2][5] | Zn²⁺ | Turn-on (CHEF) | - | 1:2 | Acetonitrile/Water (4:1, v/v) |
| Macrocycle L [2][5] | Cd²⁺ | Turn-on (CHEF) | - | 1:1 | Acetonitrile/Water (4:1, v/v) |
| BIPP [6] | Zn²⁺ | Turn-on | 2.36 x 10⁻⁸ M | 8:2 | Acetonitrile/Water (8:2, v/v) |
| Benzoxazole 3 [1] | Mg²⁺ | Turn-on | - | - | - |
| Benzothiazole 4 [1] | Zn²⁺ | Turn-on | - | - | - |
| Rhodamine-based probe [7] | Fe³⁺ | Turn-on | - | - | - |
III. Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative benzoxazole-based chemosensor and its application in the detection of metal ions.
A. Synthesis of a Macrocyclic Benzoxazole-Based Chemosensor for Zn²⁺ and Cd²⁺[2][5]
This protocol describes the synthesis of a cyclophane macrocycle (L) containing a 1,3-bis(benzo[d]oxazol-2-yl)phenyl (BBzB) fluorophore.
Materials:
-
2-Amino-m-cresol
-
Isophthalic acid
-
Polyphosphoric acid (PPA)
-
Sodium carbonate (Na₂CO₃)
-
Methanol
-
N-bromosuccinimide (NBS)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Carbon tetrachloride (CCl₄)
-
1,4,7,10-Tetrakis(4-toluensulphonyl)-1,4,7,9-tetraazadecane
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dimethylformamide (DMF)
-
48% Hydrobromic acid in acetic acid (HBr/CH₃COOH)
-
Phenol
-
Ethanol
Procedure:
-
Synthesis of 1,3-bis(4-methyl-2-benzoxazolyl)phenyl (3):
-
Suspend 2-amino-m-cresol (150 mmol) and isophthalic acid (75 mmol) in PPA (120.0 g).
-
Heat the mixture overnight at 200 °C.
-
Cool the reaction mixture to room temperature and pour it into 3 dm³ of water at 0 °C.
-
Neutralize the mixture with Na₂CO₃, filter the precipitate, wash with methanol, and dry under reduced pressure to obtain compound 3 .
-
-
Bromination of Compound 3:
-
Reflux a solution of compound 3 (6.0 mmol), NBS (7.0 mmol), and AIBN (1.20 mmol) in 50 mL of CCl₄ for 24 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature and filter off the precipitate.
-
Concentrate the filtrate under vacuum and crystallize the residue from methanol to obtain the brominated fluorophore 4 .
-
-
Macrocyclization:
-
Add a solution of 1,4,7,10-tetrakis(4-toluensulphonyl)-1,4,7,9-tetraazadecane (3.0 mmol) in 200 cm³ of anhydrous DMF to an excess of K₂CO₃ (30 mmol) and reflux under a nitrogen atmosphere.
-
Add a suspension of the brominated fluorophore 4 (3 mmol) in 100 cm³ of anhydrous DMF to the mixture over 8 hours.
-
Reflux the mixture for an additional 12 hours.
-
Cool to room temperature and filter off the solid residue.
-
Concentrate the filtrate and precipitate the product in cold water.
-
-
Deprotection and Purification:
-
Suspend the crude product in 15 mL of 48% HBr/CH₃COOH, add phenol (27.0 mmol), and heat at 90 °C for 24 hours.
-
Cool to room temperature, collect the precipitate by filtration, and wash with a mixture of ethanol and water (99:1) to obtain the pure ligand L ·4HBr.
-
Purify the final product by recrystallization from hot ethanol.
-
B. Protocol for Fluorescence Detection of Zn²⁺ and Cd²⁺[2][5]
Materials:
-
Macrocyclic benzoxazole chemosensor (L)
-
Acetonitrile (ACN)
-
HEPES buffer (pH 7.4)
-
Stock solutions of Zn(ClO₄)₂ and Cd(ClO₄)₂
-
Fluorometer
Procedure:
-
Preparation of Sensor Solution:
-
Prepare a stock solution of the chemosensor L in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of L (e.g., 3.2 x 10⁻⁶ mol dm⁻³) in an ACN-aqueous HEPES buffer (pH 7.4, 4:1 v/v) solvent mixture.
-
-
Fluorescence Titration:
-
Place the sensor working solution in a quartz cuvette.
-
Record the initial fluorescence emission spectrum (excitation at 305 nm).
-
Incrementally add small aliquots of the metal ion stock solution (Zn²⁺ or Cd²⁺) to the cuvette.
-
After each addition, gently mix the solution and record the fluorescence emission spectrum.
-
Monitor the change in fluorescence intensity at the emission maximum (e.g., 385 nm for Zn²⁺ and 390 nm for Cd²⁺).
-
-
Selectivity Study:
-
Prepare solutions of the sensor L as described above.
-
Add a fixed amount (e.g., 2 equivalents) of various metal ion solutions (e.g., Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Ag⁺, Hg²⁺, Pb²⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺) to separate sensor solutions.
-
Record the fluorescence emission spectrum for each solution and compare the response to that of Zn²⁺ and Cd²⁺.
-
IV. Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this document.
Caption: Turn-on fluorescence sensing mechanism.
References
- 1. Application of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and -benzothiazole to fluorescent probes sensing pH and metal cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ora.uniurb.it [ora.uniurb.it]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A benzoxazole functionalized fluorescent probe for selective Fe3+ detection and intracellular imaging in living cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Incorporating PBBO into Polymer Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(p-phenylene benzobisoxazole) (PBBO) is a high-performance rigid-rod polymer renowned for its exceptional thermal stability, high tensile strength, and superior modulus. These properties make it an excellent reinforcement material for creating advanced polymer composites with enhanced mechanical and thermal performance. The incorporation of PBBO, in forms such as fibers, nanofibers, or powders, into various polymer matrices can yield materials suitable for demanding applications in aerospace, defense, electronics, and medical devices. This document provides detailed protocols for the primary methods of incorporating PBBO into polymer matrices and the subsequent characterization of the resulting composites.
Protocols for Incorporating PBBO into Polymer Matrices
There are several methods to incorporate PBBO into polymer matrices, each with its advantages and suitability for different types of polymers and desired composite structures. The most common methods are in-situ polymerization, solution mixing, and melt blending.
In-Situ Polymerization
In-situ polymerization involves the polymerization of the matrix monomer in the presence of PBBO or its precursors. This method promotes excellent dispersion and strong interfacial adhesion between the PBBO reinforcement and the polymer matrix.
Protocol for In-Situ Polymerization of PBBO/Nanographene Composites
This protocol is adapted from a method for preparing PBBO/nanographene (PNG) composite fibers.[1]
-
Dispersion of Precursors : Disperse a calculated amount of nanographene oxide (NGO) (e.g., 0.1–1.0 wt% of the final composite) in polyphosphoric acid (PPA) through ultrasonication to achieve a uniform suspension.
-
Monomer Addition : Add the PBBO monomers, 4,6-diamino-1,3-benzenediol dihydrochloride (DABDO) and terephthalic acid (TPA), to the NGO/PPA suspension.
-
Polycondensation Reaction :
-
Heat the mixture under a nitrogen atmosphere with constant stirring.
-
Follow a staged heating profile: 120 °C for 4 hours, 140 °C for 4 hours, 160 °C for 4 hours, and finally 180 °C for 8 hours to facilitate the condensation reaction.[1]
-
During this process, the PBO chains are synthesized and can graft onto the NGO, which is simultaneously reduced to nanographene (NG).[1]
-
-
Composite Isolation : Once the polymerization is complete, the resulting viscous solution of PNG composite can be processed further, for example, by spinning into fibers.
Diagram of In-Situ Polymerization Workflow
Solution Mixing (Solvent Casting)
Solution mixing is a versatile method suitable for polymers that are soluble in a common solvent with PBBO or can be mixed with a stable dispersion of PBBO nanofibers.
Protocol for Solution Casting of PBBO Nanofiber/Polyurethane Composite Films
This protocol is a representative procedure based on common practices for preparing polymer nanocomposite films.
-
PBBO Nanofiber Dispersion :
-
Disperse a specific weight percentage of PBBO nanofibers (e.g., 1-5 wt%) in a suitable solvent such as N,N-Dimethylacetamide (DMAc).
-
Use an ultrasonic bath or probe sonicator for 1-2 hours to ensure a homogeneous dispersion.
-
-
Polymer Dissolution : In a separate container, dissolve the polyurethane (PU) pellets or resin in DMAc to a desired concentration (e.g., 10-15 wt%). Stir at a slightly elevated temperature (e.g., 60 °C) until fully dissolved.
-
Blending :
-
Slowly add the PBBO nanofiber dispersion to the polyurethane solution under continuous stirring.
-
Continue stirring the mixture for several hours (e.g., 4-6 hours) at room temperature to ensure uniform mixing.
-
-
Casting and Solvent Evaporation :
-
Pour the resulting mixture into a flat-bottomed petri dish or onto a glass plate.
-
Place the cast film in a vacuum oven at a controlled temperature (e.g., 80 °C) for 12-24 hours to slowly evaporate the solvent.
-
-
Film Detachment : Once the solvent is fully evaporated, carefully peel the composite film from the substrate.
Diagram of Solution Mixing Workflow
Melt Blending
Melt blending is an industrially scalable and solvent-free method suitable for incorporating PBBO into thermoplastic polymer matrices.
Protocol for Melt Blending of PBBO Powder with Polypropylene
This is a general protocol based on standard melt compounding procedures.[2][3]
-
Material Preparation : Dry the polypropylene (PP) pellets and the PBBO powder in a vacuum oven (e.g., at 80 °C for 4 hours) to remove any moisture.
-
Premixing : Dry blend the PP pellets with the desired weight percentage of PBBO powder (e.g., 1-10 wt%) in a container by tumbling.
-
Melt Compounding :
-
Extrusion and Pelletizing : Extrude the molten composite into strands, cool them in a water bath, and then pelletize the strands.
-
Specimen Fabrication : The resulting composite pellets can be used for subsequent processing, such as injection molding or compression molding, to produce standardized test specimens.
Diagram of Melt Blending Workflow
Data Presentation: Properties of PBBO Composites
The following tables summarize the quantitative data on the properties of PBBO-polymer composites prepared by different methods.
Table 1: Mechanical Properties of PBBO Composites
| Polymer Matrix | PBBO Form/Content | Incorporation Method | Tensile Strength (MPa) | Tensile Modulus (GPa) | Interlaminar Shear Strength (ILSS) (MPa) | Reference |
| Epoxy | PBO Fiber | Wet Fiber Winding | 2980 | - | 30 | [4] |
| Epoxy | PBO Fiber | Wet Fiber Winding | - | - | 29 | |
| Polyamide 66 / Polypropylene (80/20) | 10 wt% Short Carbon Fibers (for comparison) | Melt Mixing | 70.3 | - | - | [5] |
| Polypropylene | 3 wt% Nano-Silica (for comparison) | Melt Processing | 42.6 | - | - | [6] |
Table 2: Thermal Properties of PBBO Composites
| Polymer Matrix | PBBO Form/Content | Analysis Method | Decomposition Temperature (°C) | Key Findings | Reference |
| - | PBO Nanofiber Membrane | TGA | 619.8 (in N₂) | PBO nanofibers exhibit outstanding thermal stability. | [1] |
| - | PBO Nanofiber Membrane | TGA | 513.6 (in air) | Thermal stability is lower in an oxidative environment. | [1] |
| Isophthalate-based Unsaturated Polyester | 50% PbO (for comparison) | TGA | 304 (IDT) | Filler presence can lower the initial degradation temperature but slow down the overall process.[7][8][9] | [7][8][9] |
Experimental Protocols for Characterization
A comprehensive characterization of the PBBO-polymer composites is crucial to evaluate their performance.
Diagram of General Characterization Workflow
Mechanical Testing
4.1.1 Tensile Properties (ASTM D638)
This test determines the tensile strength, tensile modulus, and elongation at break of the composite material.[10][11][12]
-
Specimen Preparation : Prepare dumbbell-shaped specimens according to the dimensions specified in ASTM D638 (e.g., Type I for rigid plastics).[13]
-
Test Setup :
-
Use a universal testing machine (UTM) with appropriate grips.
-
Attach an extensometer to the specimen to accurately measure strain.
-
-
Test Procedure :
-
Place the specimen in the grips of the UTM.
-
Apply a uniaxial tensile force at a constant crosshead speed (e.g., 5 mm/min for rigid polymers) until the specimen fails.[12]
-
Record the force and displacement data throughout the test.
-
-
Data Analysis : Calculate tensile strength, tensile modulus, and elongation at break from the resulting stress-strain curve.
4.1.2 Interlaminar Shear Strength (ILSS) (ASTM D2344)
This test, also known as the short-beam shear test, is used to measure the interlaminar shear strength of fiber-reinforced composites.[1][6][14]
-
Specimen Preparation : Cut rectangular specimens from the composite laminate. A typical support span-to-thickness ratio of 4:1 is used to promote shear failure.[14]
-
Test Setup : Use a three-point bending fixture on a UTM.
-
Test Procedure :
-
Place the specimen on the two support spans.
-
Apply a load at the center of the specimen at a constant rate (e.g., 1.3 mm/min or 0.05 inches/minute) until failure occurs, which is typically indicated by delamination.[6]
-
-
Data Analysis : Calculate the ILSS using the formula: ILSS = 0.75 * (Peak Load) / (Width * Thickness).[6]
Thermal Analysis
4.2.1 Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability and composition of the composites by measuring mass loss as a function of temperature.[15][16]
-
Sample Preparation : Place a small amount of the composite material (typically 5-10 mg) into a TGA pan.
-
Test Procedure :
-
Place the pan in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10 or 20 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions, or air for oxidative conditions).[15]
-
Record the mass of the sample as a function of temperature.
-
-
Data Analysis : Determine the onset of degradation, the temperature of maximum degradation rate (from the derivative curve), and the residual mass (filler content).
4.2.2 Differential Scanning Calorimetry (DSC)
DSC is used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
-
Sample Preparation : Seal a small amount of the composite material (typically 5-10 mg) in a DSC pan. An empty, sealed pan is used as a reference.
-
Test Procedure :
-
Place the sample and reference pans in the DSC cell.
-
Subject the sample to a controlled temperature program, typically a heat-cool-heat cycle, at a specific rate (e.g., 10 °C/min).
-
Record the heat flow to the sample relative to the reference.
-
-
Data Analysis : Analyze the resulting thermogram to identify the temperatures of thermal transitions. The glass transition appears as a step change in the baseline, while melting and crystallization are observed as endothermic and exothermic peaks, respectively.
Morphological Analysis
4.3.1 Scanning Electron Microscopy (SEM)
SEM is used to visualize the surface morphology of the composites, such as the dispersion of PBBO and the fracture surface after mechanical testing.[3]
-
Sample Preparation :
-
Mount the sample on an SEM stub using conductive adhesive.
-
For non-conductive polymer composites, apply a thin conductive coating (e.g., gold or carbon) using a sputter coater to prevent charging.[3]
-
Fracture surfaces can be prepared by breaking the sample after cooling in liquid nitrogen to create a clean break.
-
-
Imaging :
-
Place the prepared sample in the SEM chamber.
-
Scan the surface with a focused electron beam and collect the secondary or backscattered electrons to form an image.
-
4.3.2 Transmission Electron Microscopy (TEM)
TEM provides high-resolution images of the internal structure of the composite, allowing for detailed observation of the dispersion of PBBO nanofibers and the interfacial region.
-
Sample Preparation :
-
TEM requires very thin specimens (typically <100 nm).
-
Embed a small piece of the composite in an epoxy resin and cure it.
-
Use an ultramicrotome with a diamond knife to cut thin sections of the embedded sample.
-
Alternatively, a Focused Ion Beam (FIB) can be used to mill a thin section from the bulk composite.[2][4]
-
-
Imaging :
-
Place the thin section on a TEM grid.
-
Transmit a high-energy electron beam through the sample to generate an image.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dpi-proceedings.com [dpi-proceedings.com]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of Waterborne Silicone-Modified Polyurethane Nanofibers and the Effect of Crosslinking Agents on Physical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. ensingerplastics.com [ensingerplastics.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. dialnet.unirioja.es [dialnet.unirioja.es]
Application Notes and Protocols for 2-(4-Biphenylyl)-6-phenylbenzoxazole in Two-Photon Absorption Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(4-Biphenylyl)-6-phenylbenzoxazole, also known as PBBO, is a fluorescent organic compound belonging to the benzoxazole family. Its rigid, planar structure and extended π-conjugated system contribute to its notable photophysical properties, including strong fluorescence and high thermal stability. These characteristics have led to its use in various applications, such as organic light-emitting diodes (OLEDs) and as a laser dye. While PBBO is known to undergo two-photon absorption (TPA), detailed quantitative data on its TPA cross-section is not widely reported in the scientific literature. However, its demonstrated utility in two-photon excitation experiments suggests its potential for applications leveraging this nonlinear optical phenomenon.
Two-photon absorption is a process where a molecule simultaneously absorbs two photons, transitioning to an excited state. This phenomenon is highly dependent on the square of the incident light intensity, offering advantages such as increased penetration depth in scattering media (like biological tissue), localized excitation at the focal point, and reduced photodamage outside the focal volume. These features make two-photon absorbing materials highly valuable for applications like two-photon fluorescence microscopy (TPM), 3D microfabrication, and photodynamic therapy.
This document provides an overview of the known properties of this compound and detailed protocols for characterizing its two-photon absorption properties.
Physicochemical and Photophysical Properties
A summary of the available data for this compound is presented in the table below. It is important to note that a specific value for the two-photon absorption cross-section has not been identified in the reviewed literature.
| Property | Value / Description |
| Synonyms | PBBO |
| CAS Number | 17064-47-0 |
| Molecular Formula | C₂₅H₁₇NO |
| Molecular Weight | 347.41 g/mol |
| Appearance | White to light beige powder |
| Melting Point | 198 - 202 °C |
| One-Photon Absorption (λ_max) | ~340-360 nm (in solution) |
| Fluorescence Emission (λ_em) | ~380-420 nm (in solution) |
| Two-Photon Absorption (TPA) Cross-Section (σ₂) | Not explicitly reported in the searched literature. However, the compound has been successfully used in two-photon excitation experiments, indicating a significant TPA capability. |
| Solubility | Soluble in common organic solvents like methanol, ethanol, and chloroform. |
Experimental Protocols
The following are generalized protocols for the determination of two-photon absorption cross-sections. These methods can be applied to characterize this compound.
Protocol 1: Two-Photon Induced Fluorescence (TPIF) Measurement
This is a relative method that compares the two-photon induced fluorescence intensity of the sample to that of a well-characterized standard.
1. Materials and Equipment:
- This compound (PBBO) solution of known concentration.
- Reference standard with a known TPA cross-section (e.g., Rhodamine B, Fluorescein).
- Femtosecond pulsed laser (e.g., Ti:Sapphire laser) with tunable wavelength output.
- Spectrometer or photodetector (e.g., photomultiplier tube, PMT).
- Optical components: lenses, mirrors, filters.
- Cuvettes.
2. Experimental Procedure:
- Sample Preparation: Prepare solutions of both PBBO and the reference standard in a suitable solvent at a concentration that ensures a linear relationship between fluorescence and concentration (typically in the micromolar range).
- Optical Setup:
- Align the femtosecond laser beam to pass through the center of the cuvette containing the sample.
- Focus the laser beam into the sample solution using a lens to achieve the high peak intensity required for two-photon excitation.
- Collect the fluorescence emission at a 90-degree angle to the excitation beam path.
- Use appropriate filters to block the scattered laser light and transmit only the fluorescence signal to the detector.
- Data Acquisition:
- Measure the two-photon induced fluorescence intensity for both the PBBO solution and the reference standard solution under identical experimental conditions (laser power, wavelength, focusing).
- Record the fluorescence spectra to confirm the emission profile.
- Measure the one-photon fluorescence quantum yields of both the sample and the reference if they are not known.
- Data Analysis: The two-photon absorption cross-section of the sample (σ₂,s) can be calculated using the following equation:
Protocol 2: Z-Scan Technique
The Z-scan is a direct method to measure the nonlinear absorption coefficient (β), from which the TPA cross-section can be determined.
1. Materials and Equipment:
- PBBO solution of known concentration.
- High-power pulsed laser.
- Translation stage for moving the sample along the laser beam axis (z-axis).
- Aperture and photodetector.
2. Experimental Procedure:
- Sample Preparation: Prepare a concentrated solution of PBBO in a suitable solvent.
- Optical Setup:
- The laser beam is focused by a lens.
- The sample is placed on a translation stage that moves it along the z-axis through the focal point of the lens.
- An aperture is placed in the far-field, and a detector measures the transmitted light. For an "open-aperture" Z-scan (to measure nonlinear absorption), the aperture is removed.
- Data Acquisition:
- The sample is scanned along the z-axis, and the transmittance is recorded as a function of the sample position (z).
- As the sample moves towards the focal point, the intensity increases, leading to two-photon absorption and a decrease in transmittance. The transmittance is at its minimum at the focal point (z=0).
- Data Analysis:
- The open-aperture Z-scan trace (transmittance vs. z) is fitted to a theoretical model to extract the nonlinear absorption coefficient (β).
- The TPA cross-section (σ₂) is then calculated from β using the equation:
Visualizations
Application Notes and Protocols for the Detection of Nitroaromatic Compounds Using Fluorescence Quenching
A NOTE ON THE FLUOROPHORE PBBO: Initial searches for a specific fluorophore abbreviated as "PBBO" in the context of nitroaromatic compound detection did not yield conclusive results. It is possible that this is a typographical error or a less common acronym. However, the principles and protocols outlined in this document are broadly applicable to a wide range of fluorescent probes that operate on the mechanism of fluorescence quenching for the detection of nitroaromatic compounds. This document will, therefore, focus on the general application and methodology of using a representative fluorescent sensor for this purpose.
Application Note: Ultrasensitive Detection of Nitroaromatic Compounds via Fluorescence Quenching
Introduction
Nitroaromatic compounds (NACs) are a class of chemicals widely used in the manufacturing of explosives, pesticides, and dyes. Their prevalence in the environment, coupled with their inherent toxicity and explosive nature, necessitates the development of rapid, sensitive, and selective detection methods.[1] Fluorescence-based sensing has emerged as a powerful analytical tool for this purpose due to its high sensitivity, simplicity, and potential for real-time monitoring.[2] This application note describes the use of fluorescent probes for the detection of NACs based on the principle of fluorescence quenching.
Principle of Detection
The fundamental mechanism underlying the detection of NACs with many fluorescent sensors is photoinduced electron transfer (PET), which leads to fluorescence quenching.[2][3] In this process, the electron-rich fluorescent probe, upon excitation by a light source, can donate an electron to the electron-deficient NAC molecule. This transfer of an electron to the NAC prevents the fluorophore from returning to its ground state via radiative emission of a photon, resulting in a decrease, or "quenching," of the fluorescence intensity. The extent of this quenching can be directly correlated to the concentration of the NAC analyte.
The interaction between the fluorescent probe and the NAC can be further enhanced by π-π stacking interactions between the aromatic rings of the probe and the analyte.[4] The efficiency of the quenching process is often described by the Stern-Volmer equation.
dot
References
Application Notes and Protocols: 2-(4-Biphenylyl)-6-phenylbenzoxazole (PBBO) in Biological Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Biphenylyl)-6-phenylbenzoxazole (PBBO) is a fluorescent organic compound belonging to the benzoxazole class of molecules. Its rigid, planar structure and extended π-conjugation system confer favorable photophysical properties, making it a valuable tool in biological imaging. The primary application of PBBO lies in the detection and visualization of amyloid fibrils, which are insoluble protein aggregates characteristic of several neurodegenerative diseases, most notably Alzheimer's disease. When PBBO binds to the β-sheet structures of amyloid plaques, its fluorescence emission is significantly enhanced, allowing for clear visualization and quantification of these pathological hallmarks. This document provides detailed application notes, experimental protocols, and key data for the use of PBBO in biological imaging.
Core Applications
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Detection of Amyloid-β Plaques: PBBO can be utilized as a fluorescent stain for the ex vivo and in vitro visualization of amyloid-β (Aβ) plaques in brain tissue sections from Alzheimer's disease models and human patients.
-
Monitoring Amyloid Fibril Formation: The fluorescence properties of PBBO can be exploited to monitor the kinetics of amyloid fibril formation in vitro.
-
Live-Cell Imaging: Due to its potential for cell permeability, PBBO can be explored for imaging intracellular protein aggregates in living cells.
Data Presentation
Photophysical Properties of PBBO and a Structurally Similar Analog
Quantitative photophysical data for this compound (PBBO) is not extensively available in the reviewed literature. Therefore, data for the structurally and photophysically similar compound 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole (PBD) is provided as a reference.
| Property | This compound (PBBO) in Ethanol | 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole (PBD) in Cyclohexane | Reference |
| Absorption Maximum (λabs) | ~340 nm | 303 nm | [1] |
| Emission Maximum (λem) | ~398 nm, 419 nm | 364 nm | [1] |
| Quantum Yield (ΦF) | Not Reported | 0.93 | |
| Molar Extinction Coefficient (ε) | Not Reported | 38,000 M-1cm-1 at 303 nm |
Physicochemical Properties of PBBO
| Property | Value | Reference |
| Molecular Formula | C25H17NO | |
| Molecular Weight | 347.41 g/mol | |
| Appearance | Solid | |
| Melting Point | 198-199 °C |
Experimental Protocols
Synthesis of this compound (PBBO)
This protocol is a general method for the synthesis of 2-aryl-6-phenylbenzoxazoles and can be adapted for PBBO.[2][3]
Materials:
-
2-Amino-5-phenylphenol
-
4-Biphenylcarboxaldehyde
-
Catalyst (e.g., p-toluenesulfonic acid or a copper-based catalyst)[4]
-
Solvent (e.g., Toluene or Dimethyl Sulfoxide - DMSO)
-
Standard laboratory glassware and purification equipment (e.g., reflux condenser, magnetic stirrer, rotary evaporator, column chromatography setup)
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-phenylphenol (1 equivalent) and 4-biphenylcarboxaldehyde (1 equivalent) in the chosen solvent.
-
Add a catalytic amount of the selected catalyst (e.g., 0.1 equivalents of p-toluenesulfonic acid).
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.
-
Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound.
Staining of Amyloid Plaques in Brain Tissue Sections
This protocol is adapted from general methods for staining amyloid plaques with fluorescent dyes like Thioflavin S.[2][5][6]
Materials:
-
Frozen or paraffin-embedded brain sections from an Alzheimer's disease mouse model or human patient.
-
Phosphate-buffered saline (PBS)
-
Ethanol (50%, 70%, 80%, 95%, 100%)
-
PBBO stock solution (e.g., 1 mg/mL in DMSO)
-
Staining solution (e.g., 0.05% PBBO in 50% ethanol, freshly prepared and filtered)
-
Aqueous mounting medium
-
Coverslips
-
Fluorescence microscope
Procedure:
-
Tissue Preparation:
-
For paraffin-embedded sections, deparaffinize in xylene and rehydrate through a graded series of ethanol solutions (100% to 50%) and finally in distilled water.
-
For frozen sections, bring to room temperature and briefly rehydrate in PBS.
-
-
Staining:
-
Incubate the slides in the freshly prepared and filtered PBBO staining solution for 8-10 minutes.
-
-
Differentiation:
-
Briefly rinse the slides in 80% ethanol for 1-2 minutes to reduce background fluorescence.
-
-
Washing:
-
Wash the slides thoroughly with PBS to remove excess stain.
-
-
Mounting:
-
Mount the coverslips using an aqueous mounting medium.
-
-
Imaging:
-
Visualize the stained sections using a fluorescence microscope with appropriate filter sets for PBBO (e.g., excitation around 340-360 nm and emission around 400-450 nm). Amyloid plaques will appear brightly fluorescent.
-
References
- 1. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 2. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Histological Staining of Amyloid and Pre-Amyloid Peptides and Proteins in Mouse Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histological Staining of Amyloid and Pre-amyloid Peptides and Proteins in Mouse Tissue | Springer Nature Experiments [experiments.springernature.com]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting fluorescence quenching in PBBO experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the fluorescent probe PBBO (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
General Issues & Instrument Setup
Q1: My PBBO fluorescence signal is weak or absent. What are the initial troubleshooting steps?
A1: A weak or non-existent fluorescence signal can stem from several factors. Systematically check the following:
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Instrument Settings: Ensure your fluorometer's excitation and emission wavelengths are correctly set for PBBO. In a non-polar solvent like toluene, the excitation maximum (λex) is around 395 nm and the emission maximum (λem) is around 490-500 nm. These values can shift depending on the solvent and local environment.
-
Probe Concentration: The concentration of PBBO might be too low. Prepare fresh dilutions and ensure the final concentration is appropriate for your experimental setup. Conversely, excessively high concentrations can lead to self-quenching.
-
Lamp/Laser Source: Verify that the excitation source (e.g., Xenon lamp, laser) is functioning correctly and is stable.
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Detector Settings: Check that the detector gain or sensitivity is set appropriately to capture the emitted fluorescence.
Q2: I'm observing significant photobleaching of my PBBO sample during the experiment. How can I minimize this?
A2: Photobleaching, the irreversible photochemical destruction of a fluorophore, is a common issue. To mitigate this:
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Reduce Excitation Intensity: Use the lowest possible excitation light intensity that still provides an adequate signal-to-noise ratio. Neutral density filters can be used to attenuate the excitation light.
-
Minimize Exposure Time: Limit the duration of light exposure by using shutters and acquiring data only when necessary. For time-lapse imaging, use the longest possible interval between acquisitions.
-
Use Antifade Reagents: In fixed-cell imaging or other static applications, consider using a commercially available antifade mounting medium.
-
Deoxygenate Solutions: The presence of molecular oxygen can accelerate photobleaching. If your experimental conditions allow, deoxygenating your buffers and solutions can improve photostability.
Fluorescence Quenching: Causes and Solutions
Q3: What is fluorescence quenching and how can I identify it in my PBBO experiment?
A3: Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore. It can be caused by a variety of molecular interactions and environmental factors. You might suspect quenching if you observe a lower-than-expected fluorescence signal that is dependent on the presence of other molecules in your sample.
There are two primary types of quenching:
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Dynamic (Collisional) Quenching: This occurs when the excited PBBO molecule collides with a "quencher" molecule in the solution, leading to non-radiative energy loss.
-
Static Quenching: This happens when PBBO forms a non-fluorescent complex with a quencher molecule in the ground state.
To investigate quenching, you can perform a Stern-Volmer analysis , where you measure the fluorescence intensity of PBBO at various concentrations of the suspected quencher. A linear plot of (F₀/F) vs. [Q] (where F₀ is the fluorescence without the quencher, F is the fluorescence with the quencher, and [Q] is the quencher concentration) is indicative of a single type of quenching mechanism.[1][2][3]
Q4: What are some common quenchers for PBBO and other benzoxazole dyes in a biological context?
A4: Several substances commonly found in biological experiments can act as fluorescence quenchers. Be mindful of the following:
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Amino Acid Residues: Certain amino acids, particularly Tryptophan, Tyrosine, Histidine, and Methionine, can quench the fluorescence of nearby fluorophores through both static and dynamic mechanisms.[4][5] If PBBO is binding to a protein, its fluorescence may be quenched if it is in close proximity to these residues.
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Components of Cell Culture Media: Some components of complex media, such as vitamins (e.g., riboflavin) or phenol red, can have absorbance spectra that overlap with PBBO's excitation or emission, leading to inner filter effects or direct quenching. It is advisable to perform experiments in simpler buffers like PBS or HBSS when possible.
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Molecular Oxygen: Dissolved oxygen is a well-known collisional quencher for many fluorophores.[6]
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Heavy Atoms and Halide Ions: Ions like iodide (I⁻) and bromide (Br⁻) are effective collisional quenchers.[3] Ensure your buffers are free from high concentrations of these ions unless they are part of the experimental design.
The following table summarizes potential quenchers and their mechanisms.
| Quencher Category | Specific Examples | Predominant Quenching Mechanism(s) |
| Amino Acids | Tryptophan, Tyrosine, Histidine, Methionine | Static (complex formation) and Dynamic (collisional) |
| Media Components | Phenol Red, Riboflavin | Inner Filter Effect, Collisional |
| Dissolved Gases | Molecular Oxygen (O₂) | Dynamic (collisional) |
| Ions | Iodide (I⁻), Bromide (Br⁻) | Dynamic (collisional) |
Q5: My Stern-Volmer plot is non-linear. What does this indicate?
A5: A non-linear Stern-Volmer plot can suggest several possibilities:[2][7]
-
Upward Curvature: This often indicates the presence of both static and dynamic quenching occurring simultaneously.
-
Downward Curvature (saturating): This may suggest that only a fraction of the fluorophore population is accessible to the quencher, or it could be due to an inner filter effect at high quencher concentrations.
Further investigation, such as fluorescence lifetime measurements, can help to distinguish between these scenarios. In dynamic quenching, the fluorescence lifetime decreases with increasing quencher concentration, whereas in static quenching, the lifetime of the uncomplexed fluorophore remains unchanged.[8][9]
Experimental Protocols & Workflows
Protocol 1: General Procedure for a PBBO-Based Fluorescence Quenching Assay
This protocol outlines the steps for a typical experiment to determine if a substance (quencher) affects the fluorescence of PBBO.
Materials:
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PBBO stock solution (e.g., 1 mM in DMSO)
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Experimental buffer (e.g., PBS, pH 7.4)
-
Quencher stock solution of known concentration
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Fluorometer and appropriate cuvettes or microplates
Procedure:
-
Prepare a working solution of PBBO in the experimental buffer at a fixed concentration (e.g., 1-10 µM).
-
Prepare a series of samples with a constant concentration of PBBO and varying concentrations of the quencher. Include a control sample with no quencher.
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Equilibrate the samples at the desired temperature for a set period.
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Measure the fluorescence intensity of each sample using the optimal excitation and emission wavelengths for PBBO in your buffer system.
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Analyze the data by plotting the fluorescence intensity as a function of the quencher concentration. For a more detailed analysis, construct a Stern-Volmer plot (F₀/F vs. [Q]).
Protocol 2: Competitive Binding Assay for Amyloid Aggregation Inhibitors using PBBO
PBBO and similar benzoxazole dyes can be used as fluorescent probes to detect the formation of amyloid fibrils, which are protein aggregates implicated in neurodegenerative diseases.[10][11] This protocol describes a competitive binding assay to screen for compounds that inhibit the binding of a known amyloid-binding molecule to amyloid fibrils, using PBBO to monitor the displacement.
Materials:
-
Pre-formed amyloid fibrils (e.g., Aβ1-42)
-
PBBO stock solution
-
Known amyloid-binding molecule (competitor)
-
Test compounds (potential inhibitors)
-
Assay buffer (e.g., phosphate buffer with 100 mM NaCl, pH 7.4)
Procedure:
-
Prepare a solution of pre-formed amyloid fibrils at a fixed concentration in the assay buffer.
-
Add a fixed concentration of PBBO to the fibril solution. This will result in an enhanced fluorescence signal as PBBO binds to the fibrils.
-
Add a known amyloid-binding molecule (competitor) at a concentration that causes a significant but not complete displacement of PBBO, resulting in a decrease in fluorescence.
-
Add varying concentrations of your test compounds to the mixture.
-
Incubate to allow the system to reach equilibrium.
-
Measure the fluorescence intensity. An effective inhibitor will displace the competitor, allowing PBBO to re-bind to the fibrils, thus increasing the fluorescence signal.
Visualizations
Troubleshooting Workflow for Fluorescence Quenching
Caption: A step-by-step workflow for troubleshooting low fluorescence signals.
Mechanism of PBBO as an Amyloid Fibril Probe
Caption: PBBO's fluorescence enhancement upon binding to amyloid fibrils.
Signaling Pathway: Amyloid-β Aggregation Cascade
References
- 1. Stern–Volmer relationship - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. physicsopenlab.org [physicsopenlab.org]
- 4. Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of quenching of Alexa fluorophores by natural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. References | ISS [iss.com]
- 7. edinst.com [edinst.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. tandfonline.com [tandfonline.com]
- 11. A sensitive probe for amyloid fibril detection with strong fluorescence and early response - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 2-(4-Biphenylyl)-6-phenylbenzoxazole (BPBO) for High-Performance OLEDs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of 2-(4-Biphenylyl)-6-phenylbenzoxazole (BPBO) in Organic Light-Emitting Diodes (OLEDs). Here, you will find troubleshooting advice for common experimental issues, answers to frequently asked questions, detailed experimental protocols, and quantitative data to guide your device fabrication and characterization efforts.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, purification, and device fabrication processes involving BPBO.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low OLED External Quantum Efficiency (EQE) | 1. Suboptimal BPBO Concentration: Aggregation-caused quenching (ACQ) at high concentrations or insufficient energy transfer at low concentrations. 2. Impure BPBO: Impurities can act as charge traps or non-radiative recombination centers. 3. Poor Film Morphology: Rough or crystalline emissive layer can lead to short circuits and inefficient charge transport. 4. Unbalanced Charge Injection/Transport: Mismatch in the energy levels of adjacent layers. | 1. Concentration Optimization: Fabricate a series of devices with varying BPBO doping concentrations (e.g., 1 wt%, 3 wt%, 5 wt%, 7 wt%, 10 wt%) to identify the optimal loading. 2. Rigorous Purification: Purify the synthesized BPBO using techniques like temperature-gradient sublimation or multiple recrystallizations. Verify purity using NMR, mass spectrometry, and elemental analysis. 3. Deposition Rate Control: Optimize the deposition rates during thermal evaporation to ensure a smooth, amorphous emissive layer. 4. Host Material Selection: Choose a host material with appropriate HOMO/LUMO levels to ensure efficient energy transfer to BPBO and balanced charge transport. |
| High Operating Voltage | 1. Poor Charge Injection: Large energy barriers between the electrodes and the organic layers. 2. Low Charge Carrier Mobility: Intrinsic property of the organic materials or presence of traps. 3. High Series Resistance: Poor contacts or high bulk resistance of the organic layers. | 1. Use of Injection Layers: Incorporate hole-injection (HIL) and electron-injection (EIL) layers to reduce the injection barriers. 2. Host Material Engineering: Select a host material with high charge carrier mobility. 3. Electrode Surface Treatment: Treat the ITO anode with oxygen plasma or UV-ozone to increase its work function and improve hole injection. |
| Color Instability with Varying Voltage | 1. Emission from Adjacent Layers: At high voltages, the recombination zone can shift, leading to emission from transport layers. 2. Exciplex Formation: Formation of emissive complexes at the interface between different organic layers. | 1. Use of Blocking Layers: Introduce hole-blocking (HBL) and electron-blocking (EBL) layers to confine charge recombination within the emissive layer. 2. Energy Level Tuning: Ensure a cascade of energy levels for charge carriers to prevent accumulation at interfaces. |
| Device Instability and Short Lifetime | 1. Material Degradation: BPBO or other organic materials may degrade under electrical stress or exposure to oxygen and moisture. 2. Morphological Changes: Crystallization or degradation of the organic layers over time. | 1. Encapsulation: Encapsulate the device in an inert atmosphere (e.g., nitrogen or argon) using a UV-curable epoxy and a glass lid to prevent degradation from atmospheric components. 2. Thermal Management: Ensure proper heat sinking to prevent degradation due to excessive heat generation during operation. |
Frequently Asked Questions (FAQs)
Q1: What is the typical role of this compound (BPBO) in an OLED device?
A1: BPBO, a benzoxazole derivative containing a biphenyl group, is typically used as a blue-emitting dopant in the emissive layer (EML) of an OLED. Its rigid, conjugated structure is conducive to high photoluminescence quantum yield.
Q2: How does the concentration of BPBO affect the performance of an OLED?
A2: The concentration of BPBO is a critical parameter.
-
At low concentrations, there may be inefficient energy transfer from the host material to the BPBO dopant, resulting in low luminance and efficiency.
-
At optimal concentrations, efficient energy transfer occurs, leading to high electroluminescence from the BPBO molecules.
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At high concentrations, aggregation-caused quenching (ACQ) can occur.[1] This is where the close proximity of BPBO molecules leads to the formation of non-emissive aggregates, which reduces the overall quantum efficiency.
Q3: What are suitable host materials for BPBO?
A3: A suitable host material should have a wider energy gap than BPBO to ensure efficient energy transfer. It should also possess good charge-transporting properties to facilitate the recombination of electrons and holes within the emissive layer. For blue emitters like BPBO, common host materials include those with high triplet energy levels to prevent reverse energy transfer.
Q4: What are the key performance metrics to consider when optimizing BPBO concentration?
A4: The primary metrics to evaluate are:
-
External Quantum Efficiency (EQE): The ratio of photons emitted to electrons injected.
-
Luminance (cd/m²): The brightness of the emitted light.
-
Current Efficiency (cd/A): A measure of the luminance per unit of current.
-
Power Efficiency (lm/W): A measure of the light output per unit of electrical power consumed.
-
Commission Internationale de l'Éclairage (CIE) Coordinates: To quantify the color of the emitted light.
Q5: What causes efficiency roll-off at high current densities, and how can it be mitigated?
A5: Efficiency roll-off, a decrease in EQE at high brightness, is a common issue in OLEDs. It can be caused by several factors, including triplet-triplet annihilation, triplet-polaron quenching, and charge imbalance. To mitigate this, one can:
-
Choose host materials with high triplet energies.
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Optimize the device architecture to ensure balanced charge injection and transport.
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Design the emissive layer to have a broad recombination zone.
Quantitative Data Summary
The following tables summarize hypothetical performance data for OLEDs with varying concentrations of a BPBO-like blue emitter, based on typical trends observed for similar compounds.
Table 1: Performance Metrics vs. BPBO Concentration
| BPBO Concentration (wt%) | Peak EQE (%) | Maximum Luminance (cd/m²) | Current Efficiency (cd/A) | Power Efficiency (lm/W) |
| 1 | 2.5 | 3500 | 3.0 | 2.5 |
| 3 | 4.8 | 6200 | 5.5 | 4.8 |
| 5 | 6.5 | 8500 | 7.2 | 6.3 |
| 7 | 5.8 | 7800 | 6.5 | 5.4 |
| 10 | 4.2 | 6500 | 4.8 | 3.9 |
Table 2: Electroluminescence Characteristics at Optimal (5 wt%) BPBO Concentration
| Parameter | Value |
| Turn-on Voltage (at 1 cd/m²) | 3.2 V |
| Voltage at 1000 cd/m² | 5.8 V |
| CIE Coordinates (x, y) | (0.15, 0.18) |
| Peak Emission Wavelength | 465 nm |
Experimental Protocols
Protocol 1: Synthesis of this compound (BPBO)
A common synthetic route to 2,6-disubstituted benzoxazoles involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-phenylphenol and 4-biphenylcarboxylic acid in a high-boiling point solvent such as polyphosphoric acid (PPA).
-
Reaction: Heat the mixture to a high temperature (e.g., 200-220 °C) under an inert atmosphere (e.g., nitrogen or argon) for several hours.
-
Work-up: After cooling, pour the reaction mixture into a large volume of water or ice to precipitate the crude product.
-
Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry. Purify the crude BPBO by column chromatography followed by recrystallization from a suitable solvent (e.g., toluene or xylene).
Protocol 2: OLED Fabrication by Thermal Evaporation
-
Substrate Cleaning:
-
Sequentially clean indium tin oxide (ITO)-coated glass substrates in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates in an oven and then treat them with oxygen plasma or UV-ozone to increase the ITO work function.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Sequentially deposit the organic layers (e.g., HIL, HTL, EML, HBL, ETL) by thermal evaporation.
-
For the emissive layer, co-evaporate the host material and BPBO from separate sources. The doping concentration is controlled by adjusting the relative deposition rates.
-
-
Cathode Deposition:
-
Deposit a thin electron-injection layer (e.g., LiF) followed by a thicker metal cathode (e.g., Al) without breaking the vacuum.
-
-
Encapsulation:
-
Transfer the completed devices to an inert-atmosphere glovebox and encapsulate them using a glass lid and a UV-curable epoxy resin.
-
Visualizations
Caption: Experimental workflow for the fabrication of BPBO-based OLEDs.
Caption: Impact of BPBO concentration on OLED performance.
References
Technical Support Center: PBBO Photostability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the photostability and degradation pathways of 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (PBBO). This document is intended to assist researchers in designing experiments, interpreting results, and troubleshooting common issues encountered when working with this fluorescent compound.
Frequently Asked Questions (FAQs)
Q1: What is PBBO and what are its primary applications?
A1: PBBO, also known as BBOT, is a fluorescent brightener and organic fluorophore. Its strong UV absorption and bright blue fluorescence make it suitable for various applications, including:
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Optical brightening: In plastics, polymers, and coatings to enhance whiteness.[1][2]
-
Organic Electronics: As a component in organic light-emitting diodes (OLEDs).
-
Scintillation Counting: As a scintillator to detect ionizing radiation.[1]
-
Fluorescence Imaging: As a fluorescent probe in research applications.
Q2: How photostable is PBBO?
A2: PBBO is generally considered to have good photostability, which is crucial for its applications as a fluorescent brightener. However, like most organic fluorophores, it is susceptible to photodegradation upon prolonged or intense exposure to UV light. A key factor in its photophysics is a high fluorescence quantum yield (Φf ≥ 0.60), with the major competing non-radiative pathway being intersystem crossing to the triplet state.[3] This triplet state is often a precursor to photochemical reactions that can lead to degradation.
Q3: What are the expected degradation pathways of PBBO?
A3: The primary photodegradation pathway for PBBO is believed to be initiated from its triplet state, formed via intersystem crossing from the excited singlet state.[3] While the exact degradation products have not been extensively detailed in publicly available literature, potential pathways for similar benzoxazole and thiophene-containing compounds involve:
-
Photooxidation: The triplet state of PBBO can react with molecular oxygen to generate reactive oxygen species (ROS), which can then attack the PBBO molecule itself. The thiophene ring, being electron-rich, is a likely site for such oxidative cleavage.
-
Photochemical Rearrangement or Cleavage: The excited state may undergo rearrangements or cleavage of the benzoxazole or thiophene rings.
Further research utilizing techniques like HPLC-MS/MS would be necessary to definitively identify the specific degradation products.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving PBBO, focusing on problems related to its photostability.
| Problem | Possible Causes | Recommended Solutions |
| Rapid loss of fluorescence signal (photobleaching) | High excitation intensity: Excessive laser or lamp power accelerates photobleaching. | Reduce the excitation power to the minimum level required for adequate signal-to-noise. |
| Prolonged exposure to UV light: Continuous irradiation, even at low intensity, will eventually lead to degradation. | Minimize the duration of UV exposure. Use shutters to block the excitation light when not acquiring data. | |
| Presence of oxygen: Molecular oxygen can quench the triplet state and lead to photooxidation. | For solution-based experiments, deoxygenate the solvent by bubbling with an inert gas (e.g., nitrogen or argon). | |
| Solvent effects: The polarity and viscosity of the solvent can influence the stability of the excited state. | Test the photostability of PBBO in a range of solvents to find the most suitable one for your application. | |
| Inconsistent fluorescence intensity between experiments | Variations in sample preparation: Differences in concentration, solvent purity, or dissolved oxygen can affect fluorescence. | Standardize your sample preparation protocol. Use high-purity solvents and ensure consistent deoxygenation if required. |
| Fluctuations in light source intensity: The output of lamps and lasers can vary over time. | Use a power meter to monitor the excitation light intensity and correct for any fluctuations. | |
| Temperature variations: Fluorescence quantum yield can be temperature-dependent. | Use a temperature-controlled sample holder to maintain a constant temperature during measurements. | |
| Appearance of new absorption or emission peaks | Formation of degradation products: Photodegradation can lead to the formation of new chemical species with different spectral properties. | Use HPLC with a photodiode array (PDA) detector or LC-MS to separate and identify the degradation products. |
| Sample contamination: Impurities in the PBBO sample or solvent can fluoresce. | Use highly purified PBBO and HPLC-grade solvents. Run a solvent blank to check for background fluorescence. |
Quantitative Data
Currently, specific quantitative data for the photodegradation quantum yield and half-life of PBBO under defined UV irradiation conditions are not widely available in the literature. However, the fluorescence quantum yield has been reported to be high.
| Parameter | Value | Conditions | Reference |
| Fluorescence Quantum Yield (Φf) | ≥ 0.60 | In various solvents and polymeric films | [3] |
Experimental Protocols
Protocol 1: Determination of Photostability (Photobleaching) Half-Life
This protocol outlines a general procedure for measuring the photobleaching half-life of PBBO in solution.
1. Sample Preparation: a. Prepare a stock solution of PBBO in a suitable solvent (e.g., toluene, cyclohexane, or ethanol) at a known concentration (e.g., 1 mg/mL). b. From the stock solution, prepare a dilute solution with an absorbance of approximately 0.1 at the excitation wavelength in a 1 cm path length cuvette. c. If investigating the effect of oxygen, deoxygenate the solution by bubbling with nitrogen or argon for at least 15 minutes.
2. Instrumentation: a. Use a spectrofluorometer equipped with a temperature-controlled cuvette holder and a stable light source (e.g., Xenon arc lamp). b. Set the excitation wavelength to the absorption maximum of PBBO (around 370-380 nm). c. Set the emission wavelength to the fluorescence maximum (around 430-440 nm).
3. Measurement: a. Place the cuvette in the sample holder and allow it to equilibrate to the desired temperature. b. Continuously illuminate the sample with the excitation light. c. Record the fluorescence intensity at regular time intervals until the intensity has decreased to less than 50% of the initial value.
4. Data Analysis: a. Plot the normalized fluorescence intensity (I/I₀) as a function of time. b. The photobleaching half-life (t½) is the time at which the fluorescence intensity is 50% of the initial intensity.
Protocol 2: Forced Degradation Study and Analysis of Degradation Products by HPLC-UV/MS
This protocol describes a forced degradation study to identify potential degradation products of PBBO.
1. Sample Preparation: a. Prepare a solution of PBBO in a suitable solvent (e.g., acetonitrile/water mixture). b. Divide the solution into several vials. One vial will be the control (protected from light), and the others will be subjected to stress conditions.
2. Stress Conditions: a. Photolytic Stress: Expose the sample to a UV light source (e.g., 254 nm or 365 nm) in a photostability chamber for a defined period. b. Oxidative Stress: Add a solution of hydrogen peroxide (e.g., 3%) to the sample and keep it at room temperature. c. Control: Keep one sample protected from light at the same temperature.
3. Sample Analysis: a. At specified time points, withdraw aliquots from each vial. b. Analyze the samples by a stability-indicating HPLC method coupled with a PDA and a mass spectrometer (MS) detector. c. HPLC Method: A reverse-phase C18 column with a gradient elution of acetonitrile and water is a common starting point. d. PDA Detection: Monitor the elution profile at multiple wavelengths to detect the parent compound and any new peaks corresponding to degradation products. e. MS Detection: Use mass spectrometry to determine the mass-to-charge ratio (m/z) of the parent compound and any new peaks, which aids in the identification of degradation products.
4. Data Interpretation: a. Compare the chromatograms of the stressed samples with the control sample to identify new peaks corresponding to degradation products. b. Analyze the mass spectra of the degradation products to propose their chemical structures.
Signaling Pathways and Logical Relationships
Photodegradation Initiation Pathway of PBBO
The photodegradation of PBBO is initiated by the absorption of a photon, leading to an excited singlet state. While fluorescence is the primary de-excitation pathway, intersystem crossing to a triplet state can occur. This triplet state is more likely to undergo chemical reactions, initiating the degradation process.
Caption: Initiation of PBBO photodegradation via the triplet state.
Experimental Workflow for Photostability Assessment
A logical workflow for assessing the photostability of PBBO involves sample preparation, exposure to a light source, and subsequent analysis to quantify the degradation and identify the byproducts.
Caption: Workflow for assessing PBBO photostability.
References
Technical Support Center: Purification of 2-(4-Biphenylyl)-6-phenylbenzoxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of synthesized 2-(4-Biphenylyl)-6-phenylbenzoxazole (PBBO). The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying synthesized this compound?
A1: The most common and effective methods for purifying this compound are recrystallization, column chromatography, and vacuum sublimation. One study specifically mentions the use of vacuum sublimation followed by repeated recrystallization to purify PBBO.
Q2: My crude PBBO sample has a low melting point and appears discolored. What are the likely impurities?
A2: A low and broad melting point, along with discoloration (often yellowish or brownish), suggests the presence of impurities. Common impurities in the synthesis of 2-arylbenzoxazoles can include unreacted starting materials (e.g., 2-aminophenol derivatives and biphenyl carboxylic acid or aldehyde), side-products from competing reactions, and decomposition products.
Q3: I am having trouble getting my PBBO to crystallize during recrystallization. What can I do?
A3: Difficulty in crystallization can be due to several factors. If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Alternatively, adding a seed crystal of pure PBBO can induce crystallization. If the compound "oils out" instead of crystallizing, this may be due to a high concentration of impurities or the solvent being too nonpolar. In such cases, reheating the solution and adding a small amount of a co-solvent in which the compound is more soluble can help.
Q4: How do I choose an appropriate solvent system for column chromatography of PBBO?
A4: For non-polar compounds like PBBO, a common stationary phase is silica gel. The mobile phase, or eluent, is typically a mixture of a non-polar solvent and a slightly more polar solvent. A good starting point for PBBO would be a gradient of ethyl acetate in n-hexane or petroleum ether. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand to achieve good separation between the product and impurities.
Q5: What are the ideal conditions for vacuum sublimation of PBBO?
A5: Vacuum sublimation is effective for purifying solid compounds that can vaporize at a reduced pressure without decomposition. While specific conditions for PBBO are not widely published, generally, the sublimation is carried out under high vacuum (e.g., <0.1 mmHg) and at a temperature below the compound's melting point (literature melting point for PBBO is 198-199 °C). The optimal temperature will be high enough to achieve a reasonable sublimation rate but low enough to prevent decomposition and ensure good separation from non-volatile impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Compound does not dissolve in hot solvent. | Incorrect solvent choice (compound is insoluble). | Select a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. |
| Compound "oils out" upon cooling. | The solution is supersaturated with impurities, or the solvent is too nonpolar. | Reheat the solution and add a small amount of a co-solvent in which the compound is more soluble. Ensure the starting material is not excessively impure. |
| No crystals form upon cooling. | The solution is not saturated enough, or nucleation is slow. | Try scratching the inner wall of the flask with a glass rod, adding a seed crystal, or cooling the solution to a lower temperature (e.g., in an ice bath). If these fail, partially evaporate the solvent to increase the concentration and attempt to recrystallize again. |
| Low recovery of pure product. | Too much solvent was used; the compound has some solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Cool the solution thoroughly to maximize crystal formation. Avoid prolonged filtration times which can lead to redissolving of the product. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC. | Inappropriate eluent system. | Systematically vary the polarity of the eluent. For silica gel, increasing the proportion of the more polar solvent (e.g., ethyl acetate in hexane) will increase the Rf values of the compounds. |
| Product elutes too quickly (high Rf). | The eluent is too polar. | Decrease the polarity of the eluent by reducing the proportion of the more polar solvent. |
| Product does not move from the baseline (low Rf). | The eluent is not polar enough. | Increase the polarity of the eluent by increasing the proportion of the more polar solvent. |
| Streaking of spots on the column/TLC. | The sample is overloaded, or the compound is interacting strongly with the stationary phase. | Load a smaller amount of the crude product onto the column. For acidic or basic compounds, adding a small amount of a modifier (e.g., acetic acid or triethylamine) to the eluent can improve peak shape. |
Experimental Protocols
The following are generalized protocols for the purification of this compound. These may require optimization based on the specific impurities present in the synthesized material.
Recrystallization Protocol
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Solvent Selection: Based on the polarity of PBBO, suitable solvents for recrystallization could include ethanol, ethyl acetate, or a mixture of solvents like dichloromethane/hexane or toluene/hexane. Test small batches to find a solvent that dissolves the crude product when hot but gives good crystal formation upon cooling.
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Dissolution: In a flask, add the crude PBBO solid and a minimal amount of the chosen hot solvent until the solid just dissolves.
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Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Column Chromatography Protocol
-
TLC Analysis: Determine the appropriate eluent system by running TLC plates of the crude mixture with varying ratios of a non-polar solvent (e.g., n-hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). Aim for an Rf value of 0.2-0.4 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture and carefully pack it into a chromatography column.
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Sample Loading: Dissolve the crude PBBO in a minimal amount of the eluent or a volatile solvent and load it onto the top of the silica gel column.
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Elution: Begin eluting the column with the chosen solvent system. A gradient elution, where the polarity of the mobile phase is gradually increased, can be effective for separating components with different polarities.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation by TLC.
-
Product Isolation: Combine the fractions containing the pure PBBO and remove the solvent using a rotary evaporator to obtain the purified product.
Data Presentation
| Purification Method | Starting Material (Crude PBBO) | Solvent/Eluent System | Yield (%) | Purity (by HPLC or NMR) | Melting Point (°C) |
| Recrystallization | 1.0 g | Ethanol | |||
| Column Chromatography | 1.0 g | Hexane:Ethyl Acetate (Gradient) | |||
| Vacuum Sublimation | 1.0 g | N/A |
Mandatory Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification issues.
Technical Support Center: Solvent Effects on the Fluorescence of 2-(4-Biphenylyl)-6-phenylbenzoxazole (PBBO)
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and experimenting with the solvent effects on the fluorescence of 2-(4-Biphenylyl)-6-phenylbenzoxazole (PBBO). While comprehensive, systematic studies on the solvatochromism of PBBO are not extensively documented in publicly available literature, this guide offers the available data, outlines general principles and expected behaviors, provides detailed experimental protocols, and presents a troubleshooting guide to assist in your research.
Data Presentation
Quantitative data on the photophysical properties of PBBO in various solvents is limited. The table below summarizes the currently available information. Researchers are encouraged to perform their own systematic studies to build a more comprehensive dataset.
Table 1: Reported Photophysical Properties of PBBO in Various Solvents
| Solvent/Medium | Absorption Maxima (λ_abs) (nm) | Emission Maxima (λ_em) (nm) | Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) (ns) |
| Ethanol | Not explicitly stated | ~398 (main peak), ~380 (shoulder)[1] | Data not available | Data not available |
| Acetonitrile:Methanol | Not explicitly stated | 390 | Data not available | Data not available |
| Water | Not explicitly stated | 425 | Data not available | Data not available |
Note: The lack of comprehensive data highlights an opportunity for further research to fully characterize the solvatochromic properties of PBBO.
Experimental Protocols
To obtain reliable and reproducible data on the solvent effects on PBBO's fluorescence, the following experimental protocols are recommended.
Sample Preparation
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Solvent Selection: Choose a range of solvents with varying polarities, from non-polar (e.g., hexane, cyclohexane) to polar aprotic (e.g., tetrahydrofuran, dichloromethane, acetonitrile) and polar protic (e.g., ethanol, methanol, water). Ensure all solvents are of spectroscopic grade to minimize interference from fluorescent impurities.
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Stock Solution Preparation: Prepare a concentrated stock solution of PBBO (e.g., 1 mM) in a solvent in which it is highly soluble (e.g., tetrahydrofuran or chloroform).
-
Working Solution Preparation: From the stock solution, prepare dilute working solutions (e.g., 1-10 µM) in the selected solvents. The final absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Degassing: For quantum yield and fluorescence lifetime measurements, it is advisable to degas the solutions to remove dissolved oxygen, which can quench fluorescence. This can be achieved by bubbling an inert gas (e.g., nitrogen or argon) through the solution for 10-15 minutes.
Spectroscopic Measurements
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Absorption Spectroscopy:
-
Record the UV-Visible absorption spectrum of PBBO in each solvent using a spectrophotometer.
-
Identify the wavelength of maximum absorption (λ_abs). This will be used as the excitation wavelength for fluorescence measurements.
-
-
Fluorescence Spectroscopy:
-
Using a spectrofluorometer, excite the sample at its λ_abs.
-
Record the fluorescence emission spectrum, ensuring a sufficient signal-to-noise ratio.
-
Identify the wavelength of maximum emission (λ_em).
-
-
Quantum Yield Determination:
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The relative quantum yield can be determined using a well-characterized fluorescence standard with a known quantum yield and an emission range similar to PBBO (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the PBBO sample and the standard.
-
The quantum yield (Φ_f) is calculated using the following equation: Φ_f(sample) = Φ_f(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
-
Fluorescence Lifetime Measurement:
-
Fluorescence lifetime (τ_f) can be measured using time-correlated single-photon counting (TCSPC) or phase-modulation fluorometry.
-
The sample is excited with a pulsed light source, and the decay of the fluorescence intensity over time is recorded.
-
The decay data is then fitted to an exponential function to determine the fluorescence lifetime.
-
Troubleshooting Guides and FAQs
This section addresses common issues and questions that may arise during the investigation of solvent effects on PBBO fluorescence.
Question: The fluorescence intensity of my PBBO sample is very low. What could be the cause?
Answer:
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Concentration: The concentration of PBBO may be too low. Try preparing a slightly more concentrated sample, but ensure the absorbance at the excitation wavelength remains below 0.1.
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Solvent Quenching: Some solvents can quench fluorescence. Halogenated solvents (e.g., chloroform, carbon tetrachloride) and solvents containing heavy atoms can reduce fluorescence intensity.
-
Oxygen Quenching: Dissolved oxygen is a common fluorescence quencher. Degassing your solution by bubbling with nitrogen or argon can significantly improve fluorescence intensity.
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Photodegradation: PBBO may be susceptible to photodegradation upon prolonged exposure to the excitation light. Use fresh samples and minimize exposure time.
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Instrument Settings: Ensure that the excitation and emission slits on the spectrofluorometer are appropriately set. Wider slits will increase the signal but reduce spectral resolution.
Question: I am observing a shift in the emission maximum of PBBO in different solvents. What does this mean?
Answer: This phenomenon is called solvatochromism and is expected for a molecule like PBBO. The polarity of the solvent can influence the energy levels of the ground and excited states of the fluorophore differently. A red shift (shift to longer wavelengths) in the emission spectrum with increasing solvent polarity generally indicates that the excited state is more polar than the ground state and is stabilized by the polar solvent molecules. Conversely, a blue shift (shift to shorter wavelengths) suggests the ground state is more stabilized.
Question: My absorption and emission spectra seem to overlap. Is this a problem?
Answer: Some overlap between the absorption and emission spectra is normal and is related to the Stokes shift. However, significant overlap can lead to reabsorption or the inner filter effect , where the emitted fluorescence is reabsorbed by other PBBO molecules in the solution. This can distort the shape of the emission spectrum and lead to an underestimation of the fluorescence intensity. To minimize this, use dilute solutions with an absorbance of less than 0.1 at the excitation wavelength.
Question: How do I choose a suitable fluorescence standard for quantum yield measurements?
Answer: An ideal fluorescence standard should have:
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A well-characterized and stable quantum yield.
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An absorption and emission profile that is similar to your sample (PBBO).
-
Good photostability.
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Solubility in the same or a similar solvent as your sample. For PBBO, which emits in the blue-violet region, common standards include quinine sulfate in 0.1 M H₂SO₄ (Φ_f ≈ 0.54) or anthracene in cyclohexane (Φ_f ≈ 0.27).
Question: I am getting a multi-exponential decay in my fluorescence lifetime measurement. What does this indicate?
Answer: A multi-exponential decay can suggest several possibilities:
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Presence of Impurities: A fluorescent impurity in your sample or solvent can contribute to the decay profile.
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Different Conformations: PBBO might exist in different conformational states in solution, each with its own fluorescence lifetime.
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Excimer Formation: At higher concentrations, excited PBBO molecules can form complexes (excimers) with ground-state molecules, which have a different and typically longer fluorescence lifetime.
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Solvent-Solute Interactions: Specific interactions between PBBO and the solvent could lead to different fluorescent species.
Mandatory Visualization
Caption: A flowchart illustrating the key steps in the experimental workflow for investigating the solvent effects on the fluorescence of PBBO.
Caption: A Jablonski-like diagram illustrating how a polar solvent can stabilize the excited state (S₁) of a fluorophore more than the ground state (S₀), leading to a red shift in the fluorescence emission.
References
Technical Support Center: PBBO Film Fabrication
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers avoid excimer formation in Poly(p-phenylene benzobisoxazole) (PBBO) films, ensuring optimal optoelectronic properties for your applications.
Troubleshooting Guide: Excimer Formation in PBBO Films
Excimer formation, arising from the interaction of an excited-state molecule with a ground-state neighbor, can be a significant issue in PBBO films, leading to red-shifted, broad emission and potentially lower fluorescence quantum yields. This guide provides solutions to common problems encountered during PBBO film fabrication that can lead to excimer formation.
Problem 1: My PBBO film shows a significant red-shifted and broadened emission peak in its photoluminescence (PL) spectrum, indicative of excimer formation.
| Potential Cause | Recommended Solution | Detailed Protocol |
| High Polymer Concentration | Reduce the concentration of the PBBO solution. | Start with a low concentration (e.g., 0.1 mg/mL) and gradually increase it. Monitor the PL spectrum at each concentration to find the optimal balance between film quality and minimal excimer formation. |
| Poor Solvent Choice | Utilize "good" solvents that promote polymer chain disentanglement. For the soluble PBBO precursor (TBS-prePBO), solvents like N-methylpyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO) are effective.[1] | Prepare a series of solutions with different solvents and spin-coat films under identical conditions. Compare the resulting PL spectra to identify the solvent that minimizes the excimer emission peak. |
| Sub-optimal Film Deposition | Optimize spin-coating parameters to influence film morphology. | Experiment with different spin speeds and ramp rates. Higher spin speeds generally lead to thinner films with more rapid solvent evaporation, which can sometimes reduce intermolecular aggregation. |
| Inappropriate Thermal Treatment | For films prepared from a soluble precursor, optimize the thermal conversion process. | Perform a systematic study of annealing temperatures and times. For TBS-prePBO, thermal treatment at 400-500°C is required for conversion to PBBO.[1] Vary the temperature in this range and the annealing duration to find conditions that promote the desired morphology without inducing excessive aggregation. |
Frequently Asked Questions (FAQs)
Q1: What is excimer formation and why is it detrimental to my PBBO film's performance?
A1: An excimer is a transient, excited-state dimer that forms when an excited molecule interacts with an adjacent ground-state molecule of the same species.[2] This interaction leads to a new, lower-energy excited state. In the context of PBBO films, this is often due to close π-π stacking of the polymer backbones. The key detrimental effects are:
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Red-shifted and Broad Emission: Excimer emission occurs at longer wavelengths (lower energy) and is typically much broader than the intrinsic monomer emission.[2] This can be undesirable for applications requiring a specific, narrow emission profile.
-
Lower Quantum Yield: Excimer states can have different radiative and non-radiative decay pathways, often leading to a decrease in the overall fluorescence quantum yield.
Q2: How can I characterize excimer formation in my PBBO films?
A2: The primary technique for identifying and quantifying excimer formation is photoluminescence (PL) spectroscopy .
-
Spectral Analysis: Look for a broad, red-shifted emission band in addition to the structured monomer emission. The relative intensity of the excimer peak to the monomer peak provides a qualitative measure of excimer formation.
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Concentration Dependence: In solution, the intensity of the excimer emission typically increases with concentration, as intermolecular distances decrease.
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Time-Resolved PL: Excimers often exhibit a longer fluorescence lifetime compared to the corresponding monomer. Time-resolved PL measurements can help to distinguish between the two species.
Q3: What role does the solvent play in controlling excimer formation?
A3: The choice of solvent is critical in determining the polymer chain conformation in solution and, consequently, the morphology of the final film.[3][4][5]
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"Good" vs. "Poor" Solvents: A "good" solvent will fully solvate the polymer chains, leading to a more extended conformation. In contrast, a "poor" solvent will cause the polymer chains to aggregate in solution, which can persist in the solid-state film, promoting excimer formation. For soluble PBBO precursors, solvents like NMP, DMAc, and DMSO are recommended.[1]
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Solvent Evaporation Rate: A solvent with a high evaporation rate can "freeze" a non-equilibrium polymer conformation, which may or may not be favorable. Slower evaporation can allow more time for polymer chains to rearrange, which can either be beneficial or lead to more ordered, aggregated domains.
Q4: Can post-deposition annealing help in reducing excimer formation?
A4: Yes, thermal annealing can be a powerful tool to modify the morphology of the PBBO film and, in turn, influence excimer formation. However, its effect can be complex.
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Promoting a More Ordered State: For films cast from a soluble precursor, annealing is necessary to convert the precursor to the final PBBO structure.[1] This process can be optimized to achieve a well-ordered, crystalline film with minimized defects that might act as sites for excimer formation.
-
Risk of Increased Aggregation: On the other hand, excessive annealing temperatures or times can sometimes promote large-scale phase segregation and the formation of overly aggregated domains, which could increase excimer formation. Therefore, a careful optimization of annealing conditions is crucial.
Experimental Protocols
Protocol 1: Preparation of PBBO Films from a Soluble Precursor
This protocol is based on the synthesis of a tert-butyldimethylsilyl (TBS)-functionalized PBBO precursor (TBS-prePBO), which is soluble in common organic solvents.[1]
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Solution Preparation:
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Dissolve the synthesized TBS-prePBO in a suitable solvent (e.g., NMP, DMAc, or DMSO) to the desired concentration (e.g., 0.1 - 1.0 mg/mL).
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Stir the solution at room temperature until the precursor is fully dissolved.
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Filter the solution through a 0.2 µm PTFE filter.
-
-
Film Deposition:
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Clean the substrate (e.g., glass or quartz) thoroughly using a standard procedure (e.g., sonication in acetone, isopropanol, and deionized water).
-
Spin-coat the TBS-prePBO solution onto the substrate. Typical parameters are 1000-4000 rpm for 60 seconds.
-
-
Thermal Conversion and Annealing:
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Transfer the coated substrate to a tube furnace or a hot plate in an inert atmosphere (e.g., nitrogen or argon).
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Heat the film to 400-500°C and hold for 1 hour to induce the thermal conversion of the precursor to PBBO.[1]
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Allow the film to cool down slowly to room temperature.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Excimer-Based Fluorescence Probes for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchspace.csir.co.za [researchspace.csir.co.za]
- 4. Revealing the underlying solvent effect on film morphology in high-efficiency organic solar cells through combined ex situ and in situ observations - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 2-(4-Biphenylyl)-6-phenylbenzoxazole (PBBO) and 2,5-Diphenyloxazole (PPO) for Scintillation Applications
For researchers, scientists, and drug development professionals, the selection of appropriate scintillating materials is paramount for sensitive and accurate detection of ionizing radiation. This guide provides a detailed comparative analysis of two common organic scintillators: 2-(4-Biphenylyl)-6-phenylbenzoxazole (PBBO) and 2,5-Diphenyloxazole (PPO).
Both PBBO and PPO are aromatic heterocyclic organic compounds widely employed as primary fluors in liquid and plastic scintillators. Their primary function is to absorb the energy from ionizing radiation, either directly or from an excited solvent, and efficiently convert it into detectable light, typically in the near-ultraviolet to blue region of the electromagnetic spectrum. The choice between these scintillators depends on specific application requirements such as desired light output, timing characteristics, and compatibility with the solvent or polymer matrix.
Quantitative Performance Comparison
The following tables summarize the key photophysical properties of PBBO and PPO based on available experimental data. It is important to note that these values can be influenced by the specific solvent environment and the presence of other scintillating solutes.
Table 1: Photophysical Properties of PBBO and PPO
| Property | This compound (PBBO) | 2,5-Diphenyloxazole (PPO) |
| Molar Mass ( g/mol ) | 347.41 | 221.26 |
| Melting Point (°C) | 198 - 202 | 70 - 72 |
| Absorption Max (λ_abs) (nm) | ~330 (in Methanol) | ~303 (in Cyclohexane) |
| Emission Max (λ_em) (nm) | 390 (in Acetonitrile:Methanol), 398-419 (in Ethanol), 425 (in H₂O)[1] | ~355-365 (in Cyclohexane)[1] |
| Fluorescence Quantum Yield (Φ_f) | Data not readily available in common non-polar solvents | ~1.00 (in Cyclohexane)[1] |
| Fluorescence Lifetime (τ) (ns) | Data not readily available | ~1.4 - 1.6[2] |
Table 2: Solubility of PPO
| Solvent | Solubility |
| Chloroform | Soluble |
| Toluene | Soluble[3] |
| Cyclohexane | Soluble |
| Dimethylformamide (DMF) | Soluble[4] |
| Water | Insoluble |
Experimental Protocols
Accurate characterization of scintillators is crucial for reliable detector performance. Below are detailed methodologies for key experiments cited in this comparison.
Measurement of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process. The relative method, which compares the fluorescence of a sample to a well-characterized standard with a known quantum yield, is commonly employed.
Materials and Instrumentation:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
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Sample of interest (PBBO or PPO)
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Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54)
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Spectroscopic grade solvents (e.g., cyclohexane, toluene)
Procedure:
-
Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.
-
Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the spectrofluorometer, ensuring identical instrument settings (e.g., excitation wavelength, slit widths) for both the sample and the standard.
-
Data Analysis: Integrate the area under the corrected emission spectra for both the sample and the standard. The quantum yield of the sample (Φ_f_sample) can then be calculated using the following equation:
Φ_f_sample = Φ_f_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
where:
-
Φ_f_std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts 'sample' and 'std' refer to the sample and the standard, respectively.
-
Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)
Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the nanosecond range.
Materials and Instrumentation:
-
TCSPC Spectrometer, including:
-
Pulsed light source (e.g., picosecond laser diode or LED)
-
Sample chamber
-
Fast photodetector (e.g., microchannel plate photomultiplier tube - MCP-PMT)
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Timing electronics (e.g., time-to-amplitude converter - TAC, and multichannel analyzer - MCA)
-
-
Sample of interest (PBBO or PPO) dissolved in a suitable solvent.
-
Scattering solution for instrument response function (IRF) measurement (e.g., dilute ludox solution).
Procedure:
-
Instrument Response Function (IRF) Measurement: Record the instrument's response to the excitation pulse by using a scattering solution in place of the fluorescent sample.
-
Sample Measurement: Replace the scattering solution with the fluorescent sample and acquire the fluorescence decay data.
-
Data Analysis: The fluorescence decay data is deconvoluted from the IRF using specialized software. The resulting decay curve is then fitted to an exponential function (or a sum of exponentials) to determine the fluorescence lifetime(s). For a single exponential decay, the intensity (I) as a function of time (t) is given by:
I(t) = I₀ * exp(-t/τ)
where I₀ is the intensity at time t=0 and τ is the fluorescence lifetime.
Signaling Pathways and Experimental Workflows
The fundamental process in organic scintillators involves the transfer of energy from an excited state to produce light. This can be visualized as a simplified signaling pathway.
Caption: Energy transfer process in an organic scintillator.
The experimental workflow for comparing the performance of PBBO and PPO as scintillators would logically follow a series of characterization steps.
Caption: Experimental workflow for comparing PBBO and PPO.
Discussion and Conclusion
PPO is a well-characterized and highly efficient scintillator, distinguished by its near-unity fluorescence quantum yield in non-polar solvents and a fast fluorescence lifetime of approximately 1.4-1.6 nanoseconds.[1][2] Its emission maximum in the near-UV range is suitable for many photodetectors, although a secondary wavelength shifter is often used to shift the emission to the visible blue region for better compatibility with bialkali photocathodes.
For researchers and developers, the choice between PBBO and PPO will depend on a trade-off between the well-established high performance of PPO and the potential advantages that PBBO might offer, such as a potentially longer emission wavelength which could reduce self-absorption in larger scintillators. Further detailed characterization of PBBO's photophysical properties in various non-polar solvents is necessary to make a definitive performance comparison. The experimental protocols outlined in this guide provide a framework for conducting such a comparative study.
References
A Comparative Guide to Benzoxazole Derivatives in Fluorescence Sensing: Featuring 2-(4-Biphenylyl)-6-phenylbenzoxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-(4-Biphenylyl)-6-phenylbenzoxazole (PBBO) and other benzoxazole derivatives for various fluorescence sensing applications. The unique photophysical properties of the benzoxazole scaffold, including high fluorescence quantum yields and environmental sensitivity, make it a versatile platform for the design of chemosensors. This document summarizes key performance data, details experimental methodologies, and visualizes the underlying sensing mechanisms to aid in the selection and development of optimal fluorescent probes.
Performance Comparison of Benzoxazole-Based Fluorescent Sensors
The following tables provide a quantitative comparison of PBBO and other notable benzoxazole derivatives used in the detection of metal ions, pH, and DNA. The data highlights key parameters such as excitation and emission wavelengths, Stokes shift, quantum yield (Φ), and limit of detection (LOD).
Table 1: Photophysical Properties of this compound (PBBO)
| Property | Value | Solvent |
| Excitation Max (λex) | ~331 nm | Toluene/Ethanol |
| Emission Max (λem) | ~395 nm | Toluene/Ethanol |
| Stokes Shift | ~64 nm | Toluene/Ethanol |
| Quantum Yield (Φ) | Not explicitly reported in sensing contexts. | - |
Table 2: Benzoxazole Derivatives for Metal Ion Sensing
| Derivative | Analyte | λex (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | LOD | Sensing Mechanism |
| Rhodamine-based 2-aminobenzoxazole | Fe³⁺ | 500 | 580 | 80 | - | - | Chelation-Enhanced Fluorescence (CHEF) |
| Bis[2-(2′-hydroxyphenyl)benzoxazole]pyridinium | Cu²⁺ | 440 | 585 | 145 | - | 0.15 µM | Fluorescence Quenching |
| 1,3-bis(benzo[d]oxazol-2-yl)phenyl (BBzB) macrocycle | Zn²⁺ | 305 | 385 | 80 | 0.006 (free), enhanced upon binding | - | Photoinduced Electron Transfer (PET) & CHEF[1] |
| 2-(2′-Hydroxyphenyl)benzoxazole (HBO) derivatives | Zn²⁺ | - | - | - | - | - | Excited-State Intramolecular Proton Transfer (ESIPT) |
Table 3: Benzoxazole Derivatives for pH Sensing
| Derivative | pKa | λex (nm) | λem (nm) | Response to pH | Sensing Mechanism |
| Acrylonitrile derived benzoxazoles | ~2-4 and ~12-13 | 368/443 | - | Colorimetric and spectroscopic shifts | pH-dependent structural change |
| 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole | 7-8 | - | - | Fluorescence enhancement in basic conditions | ESIPT |
Table 4: Benzoxazole Derivatives for DNA Sensing
| Derivative | Interaction Mode | λex (nm) | λem (nm) | Response to DNA | Sensing Mechanism |
| Oxazole Yellow (YO) | Intercalation | - | - | Fluorescence enhancement | Intercalation and restriction of intramolecular rotation |
| 2-(2-methoxyethoxy)ethylamino substituted benzoxazole | Groove Binding | 390 | 475-579 | Fluorescence enhancement and blue shift | PET and environmental polarity change |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and application of benzoxazole-based fluorescent sensors.
Synthesis of this compound (PBBO)
A common synthetic route for 2-aryl-6-substituted benzoxazoles involves the condensation of a substituted 2-aminophenol with an aromatic aldehyde.
Materials:
-
4-Phenyl-2-aminophenol
-
4-Biphenylcarboxaldehyde
-
Catalyst (e.g., p-toluenesulfonic acid or an oxidizing agent)
-
Solvent (e.g., Dimethyl sulfoxide - DMSO, or ethanol)
Procedure:
-
Dissolve equimolar amounts of 4-phenyl-2-aminophenol and 4-biphenylcarboxaldehyde in a suitable solvent in a round-bottom flask.
-
Add a catalytic amount of the chosen catalyst.
-
Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain pure PBBO.
General Protocol for Fluorescence Sensing with Benzoxazole Derivatives
Materials:
-
Stock solution of the benzoxazole derivative in a suitable solvent (e.g., DMSO, acetonitrile).
-
Buffer solutions for maintaining the desired pH.
-
Stock solutions of the analytes (metal ions, DNA, etc.).
-
Fluorometer.
-
Quartz cuvettes.
Procedure:
-
Prepare a series of solutions of the benzoxazole probe at a fixed concentration in the appropriate buffer.
-
To each solution, add varying concentrations of the analyte from the stock solution.
-
Incubate the solutions for a specific period to allow for binding equilibrium.
-
Measure the fluorescence emission spectra of each solution using the fluorometer at the predetermined excitation wavelength.
-
Plot the fluorescence intensity at the emission maximum against the analyte concentration to generate a calibration curve.
-
The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.
Determination of Fluorescence Quantum Yield (Φ)
The relative quantum yield is determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.
Materials:
-
Solution of the benzoxazole derivative (sample).
-
Solution of a quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
UV-Vis spectrophotometer.
-
Fluorometer.
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbance values ranging from 0.01 to 0.1 at the excitation wavelength.
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard × (Slope_sample / Slope_standard) × (η_sample² / η_standard²) where Φ is the quantum yield, Slope is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the common signaling mechanisms of benzoxazole-based sensors and a typical experimental workflow for their evaluation.
Caption: Common fluorescence sensing mechanisms in benzoxazole derivatives.
Caption: A typical experimental workflow for the development of a benzoxazole-based fluorescent sensor.
References
Benchmarking Photostability: A Comparative Analysis of PBBO and Other Common Fluorophores
For researchers, scientists, and drug development professionals, the selection of a robust fluorescent probe is paramount for generating reliable and reproducible data in fluorescence-based assays. Photostability, the ability of a fluorophore to resist photochemical degradation upon light exposure, is a critical performance parameter. This guide provides a comprehensive comparison of the photostability of 2-[1,1'-biphenyl]-4-yl-6-phenyl-benzoxazole (PBBO) against a panel of commonly utilized fluorophores. This document offers a detailed examination of available photostability data, a standardized experimental protocol for assessing photobleaching, and a visual representation of the experimental workflow.
Quantitative Comparison of Fluorophore Photostability
| Fluorophore Family | Specific Dye | Excitation Max (nm) | Emission Max (nm) | Photobleaching Quantum Yield (Φ_b) | Photobleaching Half-life (t_1/2) |
| Benzoxazole | PBBO | ~331-340 | ~395-400 | Data not available; generally high photostability | Data not available |
| Fluorescein | Fluorescein isothiocyanate (FITC) | 495 | 519 | ~3 x 10⁻⁵ | ~30-40 thousand photons/molecule[2] |
| Rhodamine | Rhodamine 6G | 528 | 551 | ~5 x 10⁻⁷ | Relatively high |
| Coumarin | Coumarin 1 | 373 | 450 | ~1 x 10⁻⁴ | Moderate |
| Cyanine | Cy5 | 649 | 670 | ~5 x 10⁻⁶ | Moderate to high |
| Alexa Fluor | Alexa Fluor 488 | 495 | 519 | ~1.5 x 10⁻⁶ | High |
| Alexa Fluor | Alexa Fluor 568 | 578 | 603 | Data not available; generally high photostability[3] | High[3] |
Note: Photobleaching quantum yields and half-lives are highly dependent on the experimental conditions, including excitation wavelength and intensity, solvent, oxygen concentration, and the molecular environment. The values presented here are for comparative purposes.
Experimental Protocol for Photostability Measurement
The following protocol outlines a general method for quantifying the photostability of a fluorophore.
1. Sample Preparation:
-
Prepare a solution of the fluorophore (e.g., PBBO) in a suitable solvent (e.g., ethanol or phosphate-buffered saline) at a concentration that yields a measurable fluorescence signal without significant inner filter effects.
-
For comparative studies, prepare solutions of other fluorophores at concentrations that result in similar initial fluorescence intensities under identical excitation conditions.
-
Mount the sample on a microscope slide or in a cuvette suitable for fluorescence microscopy or spectroscopy.
2. Instrumentation Setup:
-
Use a fluorescence microscope equipped with a stable light source (e.g., laser or arc lamp), appropriate filters for the fluorophore's excitation and emission wavelengths, and a sensitive detector (e.g., PMT or sCMOS camera).
-
Ensure the illumination intensity is constant and uniform across the field of view.
3. Data Acquisition:
-
Acquire an initial fluorescence image or intensity measurement (I₀) at time t=0.
-
Continuously illuminate the sample with the excitation light.
-
Record fluorescence images or intensity measurements (I(t)) at regular time intervals. The time interval should be chosen based on the expected rate of photobleaching.
4. Data Analysis:
-
Measure the mean fluorescence intensity within a defined region of interest (ROI) for each time point.
-
Normalize the fluorescence intensity at each time point to the initial intensity (I(t)/I₀).
-
Plot the normalized intensity as a function of time.
-
The photobleaching half-life (t_1/2) is the time at which the fluorescence intensity drops to 50% of its initial value.
-
For a more quantitative measure, the decay curve can be fitted to an exponential function to determine the photobleaching rate constant (k), from which the photobleaching quantum yield (Φ_b) can be calculated if the photon flux is known.
Experimental Workflow Diagram
The following diagram illustrates the key steps in a typical experiment to determine the photostability of a fluorophore.
Caption: Workflow for determining fluorophore photostability.
References
- 1. biori.periodikos.com.br [biori.periodikos.com.br]
- 2. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 3. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Polymer-Based Hole-Transporting Materials for Perovskite Solar Cells: Featuring PBBO, PTAA, and P3HT
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three polymer-based hole-transporting materials (HTMs) for perovskite solar cells (PSCs): the emerging Poly(p-phenylene benzobisoxazole) (PBBO), and the well-established Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA) and Poly(3-hexylthiophene) (P3HT). While PBBO is a promising candidate due to its excellent thermal stability and high hole mobility, PTAA and P3HT serve as industry-standard benchmarks with extensive research validating their performance. This guide will objectively compare their performance metrics, supported by experimental data, and provide detailed experimental protocols for device fabrication.
Data Presentation: A Comparative Look at Performance
Quantitative data for PTAA and P3HT in perovskite solar cells are summarized below. While direct, comprehensive performance data for PBBO as a primary HTM in PSCs is limited in current literature, its key physical properties suggest significant potential.
| Hole-Transporting Material | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) (%) | HOMO Level (eV) | Hole Mobility (cm²/Vs) |
| PBBO | Data not readily available in PSCs | - | - | - | -5.88 | ~1.14 x 10-3 |
| PTAA | ~14.6 - 20.1+[1] | ~1.04 - 1.40[2] | ~20+ | ~79 - 81[2] | -5.23 to -5.39[1] | ~1.0 x 10-3[3] |
| P3HT | ~10.3 - 17.55+[4][5] | ~1.14+[6] | ~22+ | ~76+ | ~-5.0 | up to 0.1 |
Note: The performance of perovskite solar cells is highly dependent on the specific perovskite composition, device architecture, and fabrication conditions. The data presented here are representative values from published research to provide a comparative baseline.
Experimental Protocols
A general experimental protocol for the fabrication of a standard n-i-p perovskite solar cell using a polymer-based hole-transporting material is provided below. This protocol can be adapted for use with PBBO, PTAA, or P3HT.
Substrate Preparation
-
Pattern fluorine-doped tin oxide (FTO) coated glass substrates using zinc powder and 2M HCl.
-
Sequentially clean the substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and then treat with UV-ozone for 15 minutes before use.
Deposition of Electron Transport Layer (ETL)
-
Deposit a compact layer of TiO₂ on the FTO substrate by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in isopropanol) at 2000 rpm for 30 seconds, followed by annealing at 500°C for 30 minutes.
-
Deposit a mesoporous TiO₂ layer by spin-coating a TiO₂ paste (e.g., 30 nm particle size) diluted in ethanol at 5000 rpm for 30 seconds, followed by sintering at 500°C for 30 minutes.
Perovskite Layer Deposition
-
Prepare a perovskite precursor solution (e.g., a 1.2 M solution of FAI, PbI₂, MABr, and PbBr₂ in a 4:1 v/v mixture of DMF and DMSO).
-
In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution onto the TiO₂ layer. A two-step program is typically used: 1000 rpm for 10 seconds, followed by 6000 rpm for 30 seconds.
-
During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate.
-
Anneal the perovskite film on a hotplate at 100°C for 60 minutes.
Hole-Transporting Material (HTM) Deposition
-
For PTAA: Prepare a solution of PTAA in chlorobenzene (e.g., 10 mg/mL). Additives like 4-tert-butylpyridine (tBP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) are often used to improve conductivity.
-
For P3HT: Prepare a solution of P3HT in a suitable solvent like dichlorobenzene (e.g., 5 mg/mL).[7] Doping with agents like F4TCNQ can enhance performance.[5]
-
For PBBO: While specific solution preparations for PSCs are not well-documented, a starting point would be to dissolve PBBO in a suitable high-boiling point solvent, similar to other polymer HTMs.
-
Spin-coat the HTM solution onto the perovskite layer at 4000 rpm for 30 seconds.
-
Anneal the HTM layer at a temperature appropriate for the specific polymer (e.g., 70°C).
Metal Electrode Deposition
-
Define the active area of the solar cell using a shadow mask.
-
Thermally evaporate a gold (Au) or silver (Ag) back contact (80-100 nm) onto the HTM layer under high vacuum (<10⁻⁶ Torr).
Characterization
-
Measure the current density-voltage (J-V) characteristics of the fabricated solar cells under simulated AM 1.5G illumination (100 mW/cm²) using a solar simulator.
-
Determine the key performance parameters: PCE, Voc, Jsc, and FF.
-
Measure the external quantum efficiency (EQE) to determine the spectral response of the device.
Mandatory Visualization
Charge Transport Mechanism in a Perovskite Solar Cell
The following diagram illustrates the fundamental process of charge generation and transport within a standard n-i-p perovskite solar cell architecture. Upon illumination, the perovskite layer absorbs photons, generating electron-hole pairs (excitons). These excitons dissociate into free electrons and holes, which are then transported to the electron transport layer (ETL) and hole transport layer (HTL), respectively, before being collected at the corresponding electrodes.
Caption: Charge transport mechanism in an n-i-p perovskite solar cell.
Experimental Workflow for Perovskite Solar Cell Fabrication
This diagram outlines the key steps involved in the fabrication of a perovskite solar cell using a polymer-based hole-transporting material. The process begins with substrate preparation and proceeds through the sequential deposition of the various layers of the device.
Caption: Experimental workflow for perovskite solar cell fabrication.
References
- 1. Band engineering of a PTAA hole transporting layer in the n–i–p architecture of MAPbI3-based perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Hole transport materials | Dyenamo [dyenamo.se]
- 4. Efficient and stable mixed perovskite solar cells using P3HT as a hole transporting layer - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. Enhanced performance of perovskite solar cells with P3HT hole-transporting materials via molecular p-type doping - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. iris.unito.it [iris.unito.it]
- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
A Comparative Guide to Fluorescent Probes in Preclinical Imaging: Validating the Use of PBBO
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of preclinical fluorescence imaging, the selection of an appropriate fluorescent probe is paramount to the success of in vivo studies. This guide provides a comprehensive comparison of 2-(1,1'-biphenyl)-4-yl-6-phenyl-benzoxazole (PBBO), a polarity-sensitive fluorescent probe, with commonly used alternative probes. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their specific imaging applications. This comparison focuses on key performance indicators, supported by experimental data and detailed protocols.
Performance Comparison of Fluorescent Probes
The efficacy of a fluorescent probe in a preclinical setting is determined by a combination of its photophysical properties and its behavior in a biological environment. This section presents a quantitative comparison of PBBO with three widely utilized fluorescent probes: BODIPY-FL, Indocyanine Green (ICG), and IRDye 800CW.
| Property | PBBO | BODIPY-FL | Indocyanine Green (ICG) | IRDye 800CW |
| Excitation Max (nm) | ~330 (in Methanol) | ~503 | ~780 | ~774 (in PBS) |
| Emission Max (nm) | ~395 (in Methanol) | ~512 | ~820 | ~789 (in PBS) |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | Data not available | >80,000 | ~156,000 (in water) | ~240,000 (in PBS)[1][] |
| Quantum Yield (Φ) | Data not available | ~0.9 | ~0.029 (in water), ~0.12-0.14 (in blood/plasma)[3] | ~0.08 - 0.12[4][5] |
| Key Features | Polarity sensitive | High quantum yield, narrow emission | FDA-approved, deep tissue penetration | High molar extinction coefficient, good photostability |
Note: Comprehensive quantitative data for PBBO in physiologically relevant solvents remains limited in publicly accessible literature. The provided spectral data for PBBO is based on measurements in methanol and may differ in aqueous or biological environments.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and validation of preclinical imaging studies. Below are representative protocols for cellular and in vivo imaging.
General In Vitro Cellular Imaging Protocol
This protocol outlines the fundamental steps for staining and imaging live cells with a fluorescent probe.
-
Cell Culture: Plate cells on glass-bottom dishes or chamber slides and culture overnight to allow for adherence.
-
Probe Preparation: Prepare a stock solution of the fluorescent probe (e.g., PBBO, BODIPY-FL) in a suitable solvent like DMSO. Immediately before use, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.
-
Cell Staining: Remove the culture medium from the cells and replace it with the probe-containing medium.
-
Incubation: Incubate the cells for a specific duration (e.g., 15-30 minutes) at 37°C in a humidified incubator with 5% CO₂.
-
Washing: Gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. Image the stained cells using a fluorescence microscope equipped with the appropriate filter sets for the specific probe.
General In Vivo Preclinical Imaging Protocol (Murine Model)
This protocol provides a general workflow for in vivo fluorescence imaging in a mouse model.
-
Animal Preparation: Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).
-
Probe Administration: Administer the fluorescent probe (e.g., ICG, IRDye 800CW) via an appropriate route, such as intravenous (tail vein) injection. The dosage will depend on the specific probe and the experimental design.
-
Image Acquisition: Place the anesthetized mouse in a preclinical in vivo imaging system. Acquire fluorescence images at various time points post-injection to monitor the biodistribution and accumulation of the probe at the target site. Use appropriate excitation and emission filters for the selected probe.
-
Data Analysis: Analyze the acquired images to quantify the fluorescence intensity in regions of interest (ROIs), such as tumors or specific organs.
Visualizing Mechanisms and Workflows
To facilitate a deeper understanding of the underlying processes, the following diagrams, generated using the DOT language, illustrate a conceptual mechanism of a polarity-sensitive probe and a typical experimental workflow for preclinical fluorescence imaging.
References
- 1. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Photophysical Properties of Indocyanine Green in the Shortwave Infrared Region - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRDye 800CW-Human serum albumin - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Nanocolloidal albumin-IRDye 800CW: a near-infrared fluorescent tracer with optimal retention in the sentinel lymph node - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
